Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
Description
Properties
CAS No. |
211238-60-7 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
octadeca-9,17-dien-12,14-diyne-1,11,16-triol |
InChI |
InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2 |
InChI Key |
MLGPZCOVWKAPPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
Appearance |
Oil |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Isolation and Characterization of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol from Cassonia barteri
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the isolation and characterization of the novel C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol, from the leaves of Cassonia barteri (Araliaceae). This compound has demonstrated a range of biological activities, including antibacterial, antifungal, molluscicidal, and hemolytic properties.[1][2] This guide consolidates available data on its physicochemical properties, spectroscopic characterization, and a detailed, generalized protocol for its isolation and purification. The experimental workflow is visualized to provide a clear and concise understanding of the process.
Introduction
Cassonia barteri is a plant belonging to the Araliaceae family, which is known to produce a variety of bioactive secondary metabolites. Phytochemical investigations of this plant have led to the isolation of a unique C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol.[1][2] Polyacetylenes are a class of natural products characterized by the presence of one or more carbon-carbon triple bonds and are known for their diverse and potent biological activities. The title compound has been shown to possess antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, antifungal activity against Cladosporium cucumerinum, and molluscicidal activity against Biomphalaria glabrata at low concentrations.[1][3] Additionally, it exhibits hemolytic activity.[1][3] The isolation and structural elucidation of this compound were first reported in 1998, based on spectroscopic analysis.[1][2]
Physicochemical and Spectroscopic Data
The structural characterization of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol was accomplished through a combination of spectroscopic techniques.[1][2][3] A summary of the available data is presented below.
Table 1: Physicochemical Properties of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₃ | [4] |
| Molecular Weight | 290.4 g/mol | [4] |
| CAS Number | 211238-60-7 | [3][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Reference |
| UV Spectroscopy | Data not available in abstract | [1][2][3] |
| IR Spectroscopy | Data not available in abstract | [1][2][3] |
| Mass Spectrometry | Data not available in abstract | [1][2][3] |
| ¹H NMR Spectroscopy | Data not available in abstract | [1][2][3] |
| ¹³C NMR Spectroscopy | Data not available in abstract | [1][2][3] |
Note: The detailed spectroscopic data is contained within the primary literature (Planta Med. 1998 Jun;64(5):479-81), which was not fully accessible for this review.
Experimental Protocols
The following is a generalized experimental protocol for the isolation of this compound from Cassonia barteri, based on the available literature and common phytochemical practices. The original isolation was described as a bioassay-guided fractionation.[1][2]
Plant Material
Fresh leaves of Cassonia barteri were collected. The plant material was air-dried in the shade and then ground into a fine powder.
Extraction
The powdered plant material was extracted with ethyl acetate at room temperature.[1][2][3] The resulting crude extract was then concentrated under reduced pressure to yield a residue.
Chromatographic Purification
A multi-step chromatographic procedure was employed to isolate the target compound from the crude ethyl acetate extract.
-
Step 1: Column Chromatography: The crude extract was subjected to column chromatography over silica gel. A gradient elution system, likely starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would have been used to separate the components based on their polarity.
-
Step 2: Further Chromatographic Separations: Fractions collected from the initial column were likely analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (as indicated by bioassays) would have been pooled and subjected to further chromatographic purification steps. This may have included additional column chromatography on silica gel or Sephadex LH-20, and potentially high-performance liquid chromatography (HPLC) for final purification.
Structure Elucidation
The structure of the purified compound was determined using a combination of spectroscopic methods, including:
-
UV-Vis Spectroscopy: To identify the chromophores present in the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the carbon-hydrogen framework and the connectivity of the atoms in the molecule.[1][2][3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Bioassay-guided isolation workflow.
Conclusion
(+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol is a bioactive polyacetylene isolated from Cassonia barteri. Its interesting antimicrobial and cytotoxic properties make it a candidate for further investigation in drug development. This guide provides a summary of the available information on its isolation and characterization. Further research is warranted to fully elucidate its mechanism of action and potential therapeutic applications. The detailed experimental protocols and complete spectroscopic data are available in the primary literature, which should be consulted for a comprehensive understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay guided isolation of a new C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol, from Cassonia barteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | C18H26O3 | CID 102004534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the Biosynthesis of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The complete biosynthetic pathway of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol has not been fully elucidated. The following guide presents a proposed pathway based on established principles of polyacetylene biosynthesis in plants, drawing parallels from related, well-studied compounds like falcarindiol. The enzymatic steps for terminal modifications, particularly the hydroxylations, are putative and require experimental validation.
Introduction
This compound is a C18 polyacetylene (also known as an oxylipin) isolated from plants such as Cassonia barteri and Angelica keiskei.[1][2] Polyacetylenes are a class of specialized metabolites characterized by the presence of multiple acetylene (carbon-carbon triple) bonds, often in conjugation with double bonds. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making them of significant interest for drug discovery and development.[1][3]
The biosynthesis of polyacetylenes is believed to originate from common fatty acid precursors through a series of desaturation and modification reactions.[4][5][6] This guide details the proposed biosynthetic route to this compound, summarizes key enzymatic steps, presents relevant quantitative data from related pathways, and provides generalized experimental protocols for pathway elucidation.
Proposed Biosynthetic Pathway
The biosynthesis of C18 polyacetylenes begins with oleic acid (18:1Δ⁹), a ubiquitous fatty acid in plants. The pathway proceeds through the "crepenynate route," which involves a sequential series of desaturations and acetylenations to form the characteristic polyacetylene backbone.[4][7] Subsequent modifications, including hydroxylations and additional desaturations, are hypothesized to yield the final triol structure.
The key steps are proposed as follows:
-
Formation of Linoleic Acid: Oleic acid, typically esterified to a lipid backbone like phosphatidylcholine (PC), is desaturated at the C-12 position by a Δ12-fatty acid desaturase (FAD2) to produce linoleic acid (18:2Δ⁹,¹²).[4][7]
-
Formation of Crepenynic Acid: Linoleic acid is then acted upon by a specialized FAD2-like enzyme, a Δ12-acetylenase , which converts the double bond at C-12 into a triple bond, yielding crepenynic acid (18:2Δ⁹,¹²ᵃ). This is a critical step in polyacetylene biosynthesis.[4][7]
-
Further Desaturation: Crepenynic acid likely undergoes further desaturation by other desaturases to introduce the second triple bond and the additional double bond. A Δ14-desaturase activity would introduce a double bond at C-14, which is then likely converted to a triple bond, forming a conjugated diyne system.
-
Hydroxylation Events: To produce the final triol, three hydroxylation steps are necessary at positions C-1, C-11, and C-16. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) or other hydroxylases, which are known to be involved in the modification of fatty acid chains. The precise order and specific enzymes for these hydroxylations are currently unknown.[8][9]
-
Final Desaturation: The introduction of the terminal double bond at C-17 is the final step in forming the complete backbone of the target molecule.
Caption: Proposed biosynthetic pathway of this compound.
Data Presentation
Quantitative data for the specific enzymes and intermediates in this pathway are not available. The following tables provide representative data from studies on related polyacetylene and fatty acid biosynthetic pathways to serve as a reference.
Table 1: Key Enzymes in Polyacetylene Biosynthesis
| Enzyme Class | Abbreviation | Function | Cofactors | Cellular Location |
|---|---|---|---|---|
| Δ12-Fatty Acid Desaturase | FAD2 | Converts oleic acid to linoleic acid | NADH, O₂ | Endoplasmic Reticulum |
| Δ12-Fatty Acid Acetylenase | FAD2-like | Converts linoleic acid to crepenynic acid | NADH, O₂ | Endoplasmic Reticulum |
| Cytochrome P450 Monooxygenase | CYP | Putative hydroxylation of the fatty acid chain | NADPH, O₂ | Endoplasmic Reticulum |
Table 2: Representative Kinetic Data for Fatty Acid Modifying Enzymes (Note: These are example values from various studies and not specific to the target pathway)
| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Source Organism |
|---|---|---|---|---|
| FAD2 | Oleoyl-CoA | 15 - 50 | 1000 - 2500 | Arabidopsis thaliana |
| Acetylenase | Linoleoyl-PC | 20 - 70 | 500 - 1500 | Crepis alpina |
| CYP (generic) | Fatty Acid | 5 - 100 | 100 - 2000 | Various Plants |
Regulation of Biosynthesis
The biosynthesis of many plant specialized metabolites, including polyacetylenes, is often induced in response to environmental stimuli such as pathogen attack or wounding. The plant hormone methyl jasmonate (MeJA) is a key signaling molecule in these defense responses.[4] Studies have shown that treatment with MeJA can upregulate the expression of genes encoding biosynthetic enzymes, leading to an increased accumulation of polyacetylenes in various plant tissues. This suggests that the pathway leading to this compound may also be under the control of jasmonate signaling.
Caption: Simplified regulation of polyacetylene biosynthesis by methyl jasmonate.
Experimental Protocols
Elucidating a novel biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Protocol 1: Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
This protocol describes the functional characterization of a candidate gene (e.g., a FAD2-like acetylenase) in a heterologous host like Saccharomyces cerevisiae (yeast).
-
Gene Isolation and Cloning:
-
Isolate total RNA from the source plant tissue (e.g., leaves of Cassonia barteri).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the candidate gene using PCR with specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation and Expression:
-
Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.
-
Select for transformed colonies on appropriate selection media.
-
Grow a liquid culture of a positive transformant in induction medium (containing galactose) to induce gene expression. Grow a parallel culture with the empty vector as a negative control.
-
-
Substrate Feeding and Lipid Extraction:
-
Supplement the yeast cultures with the putative precursor fatty acid (e.g., linoleic acid) to a final concentration of 0.1 mM.
-
Incubate for 48-72 hours at 30°C with shaking.
-
Harvest the yeast cells by centrifugation.
-
Extract the total fatty acids from the yeast pellet using a chloroform:methanol solvent system.
-
-
Analysis:
-
Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs) by transmethylation with methanolic HCl or BF₃-methanol.
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the novel product (e.g., crepenynic acid methyl ester) formed by the action of the expressed enzyme.
-
Protocol 2: Extraction and Analysis of Polyacetylenes by GC-MS
This protocol outlines a general procedure for the analysis of polyacetylenes from plant tissue.
-
Sample Preparation:
-
Freeze-dry the plant tissue and grind to a fine powder.
-
Extract a known mass of the powdered tissue (e.g., 100 mg) with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Include an internal standard (e.g., a C17 fatty acid) for quantification.
-
-
Purification (Optional):
-
For complex extracts, a preliminary purification step using Solid Phase Extraction (SPE) with a silica or C18 cartridge may be necessary to remove interfering compounds.
-
-
Derivatization:
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
To analyze the hydroxylated polyacetylenes by GC, the hydroxyl groups must be derivatized to make them more volatile. Silylation is a common method: add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a high temperature (e.g., 300°C) and hold for 10 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.
-
Identify the target compound by its retention time and comparison of its mass spectrum with known standards or by interpretation of its fragmentation pattern.
-
Caption: General experimental workflow for identifying polyacetylene biosynthetic genes.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to follow the crepenynate pathway, originating from oleic acid and involving a series of desaturase and acetylenase enzymes. While the early steps of the pathway are well-understood from studies of related compounds, the terminal hydroxylation and desaturation steps remain putative. Future research should focus on:
-
Identification of Terminal Enzymes: Using transcriptomic data from source plants and the functional characterization workflow described, the specific hydroxylases (likely CYPs) and desaturases responsible for the final modifications need to be identified and validated.
-
Enzyme Kinetics and Specificity: Detailed biochemical assays are required to determine the kinetic parameters and substrate specificities of all enzymes in the pathway.
-
Regulatory Networks: Further investigation into the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes will provide a more complete understanding of how the production of this polyacetylene is controlled in the plant.
Elucidating the complete pathway will not only advance our fundamental knowledge of plant specialized metabolism but also enable the potential for metabolic engineering of this and related bioactive compounds in microbial or plant-based production systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. google.com [google.com]
- 3. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 7. Methyl jasmonate upregulates biosynthetic gene expression, oxidation and conjugation of polyamines, and inhibits shoot formation in tobacco thin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Analysis of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
This document provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Octadeca-9,17-diene-12,14-diyne-1,11,16-triol. It includes detailed, generalized experimental protocols for acquiring such data, aimed at researchers and professionals in the fields of natural product chemistry and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be essential for unambiguous assignment of all proton and carbon signals.[1]
Expected ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts for the key protons and carbons in the structure. Actual values may vary depending on the solvent and experimental conditions.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| 1 | ~3.6 | ~62 | Protons on a carbon bearing a primary alcohol. |
| 2-8, 15 | 1.2-1.6 | 25-35 | Aliphatic chain protons and carbons. |
| 9, 10 | 5.4-5.6 | 125-135 | Vinylic protons of the diene. |
| 11, 16 | ~4.1 | ~70 | Protons on carbons bearing secondary alcohols. |
| 12, 15 | - | 70-80 | Acetylenic carbons of the diyne. |
| 17 | 5.8 (dd), 5.2 (d), 5.1 (d) | 140 (CH), 115 (CH₂) | Protons of the terminal vinyl group. |
| OH | Variable (broad) | - | Chemical shift is concentration and solvent dependent. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Ensure the sample is free of particulate matter.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, potentially using DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Perform 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.[1]
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For long-chain alcohols, derivatization is often necessary to enhance volatility and obtain a clear molecular ion peak.[2]
Expected Mass Spectrometry Data
Long-chain alcohols are known to undergo facile fragmentation, primarily through α-cleavage and dehydration (loss of water, M-18).[3][4] The molecular ion peak may be weak or absent in Electron Ionization (EI) mass spectra.[2][3]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| M+ | [C₁₈H₂₆O₃]⁺ | Molecular Ion |
| M-18 | [C₁₈H₂₄O₂]⁺˙ | Dehydration (loss of H₂O) |
| M-36 | [C₁₈H₂₂O]⁺˙ | Loss of two H₂O molecules |
| M-54 | [C₁₈H₂₀]⁺˙ | Loss of three H₂O molecules |
| Various | Alkyl and oxygen-containing fragments | α-cleavage at the C-C bonds adjacent to the hydroxyl groups. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Sample Preparation and Silylation:
-
Ensure the sample is anhydrous.[2]
-
Dissolve ~1 mg of the compound in an anhydrous solvent (e.g., pyridine or dichloromethane).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][5]
-
Heat the mixture at 60-70°C for approximately 30 minutes to form the trimethylsilyl (TMS) ethers.[2]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5). A typical temperature program could start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C), and then hold.[5]
-
Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Scan a mass range of approximately 45-600 m/z.[6] Look for the molecular ion of the derivatized compound and characteristic fragments, such as [M-15]⁺, corresponding to the loss of a methyl group from a TMS moiety.[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Expected IR Absorption Data
The IR spectrum of this compound is expected to show characteristic bands for its alcohol, alkene, and alkyne functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500-3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad[7][8] |
| 3100-3000 | =C-H stretch | Alkene | Medium[9][10] |
| 3000-2850 | C-H stretch | Alkane | Strong[9][11] |
| 2260-2100 | -C≡C- stretch | Alkyne | Medium to Weak[9] |
| 1680-1640 | C=C stretch | Alkene | Medium[9][10] |
| 1260-1050 | C-O stretch | Alcohol | Strong[7][9] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid or oily sample, the simplest method is to prepare a thin film. Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of complementary spectroscopic techniques.
References
- 1. Identification and 2D NMR structural elucidation of a C10-polyacetylenic ester, a previously unreported constituent of Bellis perennis L. essential oil | Nikolić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
"Chemical structure and stereochemistry of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene that has garnered interest within the scientific community due to its notable biological activities. This document provides a comprehensive overview of its chemical structure, stereochemistry, and known biological functions, based on available scientific literature. The information presented herein is intended to serve as a technical resource for professionals engaged in natural product research and drug development.
Chemical Structure and Stereochemistry
The systematic IUPAC name for this compound is (9Z,11S,16R)-octadeca-9,17-diene-12,14-diyne-1,11,16-triol [1]. Its chemical structure is characterized by an eighteen-carbon chain containing two double bonds (at C9 and C17), two triple bonds (at C12 and C14), and three hydroxyl groups (at C1, C11, and C16).
The stereochemistry of the molecule is crucial for its biological activity. The double bond at the C9 position exists in the Z (cis) configuration. The chiral centers are located at C11 and C16, with the absolute configurations determined as S and R, respectively[1].
Molecular Formula: C₁₈H₂₆O₃[1]
Molecular Weight: 290.4 g/mol [1]
Below is a two-dimensional representation of the chemical structure of (9Z,11S,16R)-octadeca-9,17-diene-12,14-diyne-1,11,16-triol.
Caption: 2D structure of (9Z,11S,16R)-octadeca-9,17-diene-12,14-diyne-1,11,16-triol.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is limited in publicly accessible literature. The structure was originally elucidated using a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₃ | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| IUPAC Name | (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol | [1] |
| CAS Number | 211238-60-7 |
Further quantitative data from spectroscopic analyses are not available in the public domain at the time of this report.
Biological Activity
This polyacetylene is a natural product isolated from the leaves of Cassonia barteri (Araliaceae)[2]. It has demonstrated a range of biological activities, making it a compound of interest for further investigation.
Known biological activities include:
-
Antibacterial: Active against Bacillus subtilis and Pseudomonas fluorescens[2].
-
Antifungal: Shows activity against Cladosporium cucumerinum[2].
-
Molluscicidal: Active against Biomphalaria glabrata[2].
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. The general workflow involves extraction from the plant material followed by bioassay-guided fractionation and purification.
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of the target compound.
Due to the proprietary nature of the primary research article, a more detailed, step-by-step experimental protocol for the isolation and purification of this compound could not be provided.
Conclusion
This compound is a bioactive natural product with a well-defined chemical structure and stereochemistry. Its demonstrated antibacterial, antifungal, and molluscicidal properties suggest potential for further research and development in the fields of medicine and agriculture. Access to detailed spectroscopic data and the development of synthetic routes would be valuable for advancing the study of this compound and its potential applications.
References
"Physical and chemical properties of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene with demonstrated biological activities of significant interest to the pharmaceutical and agrochemical industries. First isolated from the leaves of Cassonia barteri (Araliaceae), this C18-polyacetylene has shown notable antibacterial, antifungal, molluscicidal, and hemolytic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of the potential signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
Table 1: General and Computed Physical/Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₃ | PubChem |
| Molecular Weight | 290.4 g/mol | PubChem[2] |
| IUPAC Name | (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol | PubChem[2] |
| SMILES | C=C--INVALID-LINK--O">C@HO | PubChem[2] |
| XLogP3 | 3.3 | PubChem[2] |
| Topological Polar Surface Area | 60.7 Ų | PubChem[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces[1] |
Spectroscopic Data
The structure of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol was elucidated using a combination of spectroscopic techniques.[1] While the raw spectral data is not publicly available, the primary literature citation for this information is provided below.
Table 2: Spectroscopic Data Reference
| Spectroscopic Method | Reference |
| ¹H NMR, ¹³C NMR, IR, UV, Mass Spectrometry | Planta Med. 1998 Jun;64(5):479-81 |
Researchers seeking the detailed spectroscopic data are encouraged to consult this primary source.
Experimental Protocols
The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on the initial discovery and standard bioassay procedures.
Isolation from Cassonia barteri
The isolation of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol was achieved through a bioassay-guided fractionation of the ethyl acetate extract of Cassonia barteri leaves.[1]
Workflow for Isolation
References
A Comprehensive Review of Polyacetylenic Compounds from Angelica keiskei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica keiskei, commonly known as Ashitaba, is a perennial plant in the Apiaceae family, native to Japan. It has a long history of use in traditional medicine and is consumed as a vegetable and a health food. While the chalcones and coumarins of A. keiskei have been extensively studied for their diverse biological activities, the polyacetylenic constituents of this plant remain a less explored but potentially significant area of research. This technical guide provides a comprehensive literature review of the polyacetylenic compounds isolated from Angelica keiskei, detailing their chemical structures, quantitative data, biological activities, and the experimental protocols used for their study.
Polyacetylenic Compounds Identified in Angelica keiskei
To date, a limited number of polyacetylenic compounds have been isolated and identified from Angelica keiskei. These compounds are often present in smaller quantities compared to other phytochemicals like chalcones. The identified polyacetylenes are summarized in the table below.
| Compound ID | Compound Name | Plant Part | Reference |
| 1 | (10E)-heptadeca-1,10-diene-4,6,8-triyne | Aerial Parts | [1] |
| 2 | (Z)-2-(3-hydroxypent-1-ynyl)-3-(non-1-enyl)oxiran-2-ol | Not Specified | [2] |
| 3 | Diacetylene (structure not fully elucidated) | Stems | [3] |
Quantitative Data
Quantitative data on the polyacetylenic content in Angelica keiskei is scarce in the currently available literature. Most studies have focused on the isolation and structural elucidation of these compounds rather than their quantification. Further research is needed to determine the concentration of these compounds in different parts of the plant and under various cultivation and processing conditions.
Biological Activities
The biological activities of the polyacetylenic compounds from Angelica keiskei are not as well-documented as those of its chalcones and coumarins. However, preliminary studies and the known activities of similar polyacetylenes from other Apiaceae plants suggest potential therapeutic effects.
One study evaluated a diacetylene compound from A. keiskei for its inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA), a screening test for anti-tumor promoters. The diacetylene did not show potent inhibitory activity in this assay.[3]
Polyacetylenes from other plants in the Apiaceae family, such as falcarinol and falcarindiol, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against cancer cell lines. This suggests that the polyacetylenes in Angelica keiskei may possess similar properties that warrant further investigation.
Experimental Protocols
Isolation of Polyacetylenic Compounds
A general workflow for the isolation of polyacetylenic compounds from Angelica keiskei can be summarized from the available literature. The specific details may vary depending on the target compound and the plant material.
Caption: General workflow for the isolation of polyacetylenic compounds.
Detailed Methodologies:
-
Extraction: The dried and powdered plant material (e.g., aerial parts, stems) is typically extracted with an organic solvent such as n-hexane or ethanol.[1][3]
-
Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. A common system used is n-hexane-methanol-water.[3]
-
Column Chromatography: The resulting fractions are further purified using various column chromatography techniques, such as silica gel chromatography or octadecylsilyl (ODS) column chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC.
Structural Elucidation
The structures of the isolated polyacetylenic compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC, HSQC) experiments are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by polyacetylenic compounds from Angelica keiskei have not yet been elucidated. However, based on the known mechanisms of polyacetylenes from other sources, a hypothetical logical relationship for their potential anti-inflammatory and anti-cancer activities can be proposed.
Caption: Hypothetical signaling pathways for polyacetylene bioactivity.
This diagram illustrates that polyacetylenes may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation. Their potential anti-cancer effects could be mediated through the induction of apoptosis and the inhibition of cancer cell proliferation. These proposed mechanisms require experimental validation for the specific polyacetylenes found in Angelica keiskei.
Conclusion and Future Directions
The study of polyacetylenic compounds from Angelica keiskei is an emerging field with significant potential. While a few polyacetylenes have been identified, there is a clear need for further research to:
-
Isolate and elucidate the structures of more polyacetylenic compounds from different parts of the plant.
-
Develop and validate analytical methods for the quantification of these compounds.
-
Conduct comprehensive studies to evaluate the biological activities of the isolated polyacetylenes, including their anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Investigate the mechanisms of action and the signaling pathways modulated by these compounds.
A deeper understanding of the polyacetylenic constituents of Angelica keiskei will contribute to a more complete phytochemical profile of this important medicinal and edible plant and may lead to the discovery of new bioactive molecules for drug development.
References
In Silico Prediction of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol, a polyacetylene isolated from Cassonia barteri, has demonstrated a range of biological activities, including antibacterial, antifungal, molluscicidal, and hemolytic properties.[1][2][3] Despite its therapeutic potential, its molecular targets remain largely uncharacterized. This technical guide provides a comprehensive overview of an in silico workflow to predict the protein targets of this natural product. By leveraging a combination of ligand-based and structure-based computational methods, researchers can efficiently generate hypotheses about its mechanism of action, paving the way for further experimental validation and drug development efforts. This guide details the experimental protocols for a robust target prediction cascade, from ligand preparation to molecular docking and pathway analysis, and presents a framework for data interpretation and visualization.
Introduction
This compound is a C18 polyacetylene with a complex chemical structure, suggesting the potential for specific interactions with multiple biological macromolecules.[1][4] Identifying these interacting partners is crucial for understanding its bioactivities and for the rational design of novel therapeutics. In silico target prediction offers a time- and cost-effective approach to narrow down the vast landscape of potential protein targets.[5][6][7] These computational methods are broadly categorized into ligand-based and structure-based approaches.
-
Ligand-based methods operate on the principle that structurally similar molecules are likely to bind to similar protein targets. These methods compare the query molecule to databases of known bioactive compounds.
-
Structure-based methods , such as reverse docking, involve docking the query molecule into the binding sites of a large number of protein structures to identify those with the highest predicted binding affinity.
This guide will outline a multi-pronged strategy that integrates several computational tools to enhance the accuracy and reliability of target prediction for this compound.
In Silico Target Prediction Workflow
A robust workflow for predicting the targets of a novel compound involves several key steps, from preparing the molecule's structure to analyzing the predicted targets in the context of biological pathways.
References
- 1. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 2. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 3. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SuperPred: update on drug classification and target prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Total Synthesis of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a polyacetylenic natural product. Polyacetylenes are a class of compounds characterized by the presence of one or more carbon-carbon triple bonds and are known for a wide range of biological activities. This document outlines a proposed total synthesis for this compound, providing detailed protocols for researchers in organic synthesis, medicinal chemistry, and drug development. The synthetic strategy is designed to be convergent, assembling the target molecule from two key fragments, which allows for flexibility and potential analogue synthesis.
Synthetic Strategy Overview
The retrosynthetic analysis of the target molecule identifies a convergent approach centered around a Cadiot-Chodkiewicz coupling reaction. The molecule is disconnected into two main building blocks: Fragment A, a protected chiral propargyl alcohol, and Fragment B, a functionalized Z-alkenyl bromide.
-
Fragment A Synthesis: This fragment is proposed to be synthesized via an asymmetric alkynylation of acrolein to establish the chiral center, followed by protection of the resulting secondary alcohol.
-
Fragment B Synthesis: The synthesis of this fragment will involve a Z-selective Wittig reaction to construct the C9-C10 double bond. The two components of the Wittig reaction are an aldehyde derived from a protected propargyl alcohol and a phosphonium ylide derived from a long-chain ω-hydroxy alkyl bromide.
-
Fragment Coupling and Final Deprotection: The two fragments are coupled using the Cadiot-Chodkiewicz reaction. A final global deprotection of the hydroxyl groups will yield the target triol.
This synthetic route provides control over the stereochemistry at C11 and the geometry of the C9 double bond.
Proposed Synthetic Workflow
Caption: Proposed convergent synthesis of the target molecule.
Experimental Protocols
Part 1: Synthesis of Fragment A - ((R)-3-(tert-butyldimethylsilyloxy)pent-4-en-1-yne)
1.1: (R)-pent-4-en-1-yn-3-ol
-
To a solution of (1R,2S)-(-)-N-methylephedrine (1.0 eq) in anhydrous toluene at -20 °C under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 1.0 eq) dropwise.
-
Stir the mixture at -20 °C for 30 minutes.
-
Add ethynyltrimethylsilane (1.1 eq) and stir for another 30 minutes.
-
Add acrolein (1.2 eq) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC for the consumption of acrolein.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-pent-4-en-1-yn-3-ol.
1.2: ((R)-3-(tert-butyldimethylsilyloxy)pent-4-en-1-yne)
-
Dissolve (R)-pent-4-en-1-yn-3-ol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexanes) to yield Fragment A.
Part 2: Synthesis of Fragment B - (1-bromo-12-((tetrahydro-2H-pyran-2-yl)oxy)dodec-3-en-1-yne)
2.1: Synthesis of (8-((tetrahydro-2H-pyran-2-yl)oxy)octyl)triphenylphosphonium bromide (Ylide Precursor)
-
To a solution of 8-bromooctan-1-ol (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir at room temperature for 4 hours.
-
Wash the reaction with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate to give the THP-protected alcohol.
-
Mix the crude THP-protected bromide with triphenylphosphine (1.5 eq) in acetonitrile.
-
Reflux the mixture for 24 hours.
-
Cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
2.2: Synthesis of 3-bromoprop-2-ynal (Aldehyde Precursor)
-
To a solution of propargyl alcohol (1.0 eq) in acetone, add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of silver nitrate (AgNO3, 0.1 eq).
-
Stir the reaction in the dark at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO4, and concentrate.
-
Dissolve the crude 3-bromoprop-2-yn-1-ol in anhydrous DCM at 0 °C.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with a saturated solution of Na2S2O3 and NaHCO3.
-
Extract with DCM, dry the organic layer over MgSO4, and concentrate carefully under reduced pressure to yield the volatile aldehyde. Use immediately in the next step.
2.3: Z-Selective Wittig Reaction
-
Suspend the phosphonium salt from step 2.1 (1.1 eq) in anhydrous THF at -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise to form the deep red ylide solution.
-
Stir for 1 hour at -78 °C.
-
Add a solution of 3-bromoprop-2-ynal from step 2.2 (1.0 eq) in THF.
-
Stir at -78 °C for 2 hours and then allow to warm to room temperature overnight.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain Fragment B.
Part 3: Final Assembly and Deprotection
3.1: Cadiot-Chodkiewicz Coupling
-
To a solution of Fragment A (1.2 eq) in methanol, add aqueous ethylamine (70%), copper(I) chloride (0.1 eq), and hydroxylamine hydrochloride (0.2 eq).
-
Add a solution of Fragment B (1.0 eq) in methanol dropwise over 30 minutes.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once complete, pour the mixture into a saturated NH4Cl solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO4, and concentrate to give the crude protected target molecule.
3.2: Global Deprotection
-
Dissolve the crude product from step 3.1 in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) and stir at room temperature for 8 hours to remove the TBDMS group.
-
Add a catalytic amount of PPTS and methanol to the reaction mixture.
-
Stir for 6 hours at room temperature to remove the THP group.
-
Quench with water and extract with ethyl acetate.
-
Wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash chromatography (silica gel, ethyl acetate:methanol gradient) to yield the final product, this compound.
Data Presentation
Table 1: Expected Yields for the Proposed Synthetic Steps
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1.1 | Asymmetric Alkynylation | Acrolein | (R)-pent-4-en-1-yn-3-ol | 75-85 |
| 1.2 | TBDMS Protection | (R)-pent-4-en-1-yn-3-ol | Fragment A | 90-95 |
| 2.1 | THP Protection & PPh3 | 8-bromooctan-1-ol | Ylide Precursor | 80-90 (2 steps) |
| 2.2 | Bromination & Oxidation | Propargyl alcohol | Aldehyde Precursor | 60-70 (2 steps) |
| 2.3 | Z-Wittig Reaction | Ylide & Aldehyde | Fragment B | 50-65 |
| 3.1 | Cadiot-Chodkiewicz Coupling | Fragment A & Fragment B | Protected Target | 60-75 |
| 3.2 | Global Deprotection | Protected Target | Final Product | 70-80 |
Table 2: Predicted Spectroscopic Data for the Final Product
| Data Type | Predicted Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.90-5.80 (m, 2H), 5.50-5.40 (m, 2H), 5.25 (d, J=17.0 Hz, 1H), 5.15 (d, J=10.5 Hz, 1H), 4.80 (m, 1H), 4.50 (m, 1H), 3.64 (t, J=6.5 Hz, 2H), 2.20-2.00 (m, 4H), 1.60-1.20 (m, 12H). (Note: OH protons may be broad or exchangeable). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 140.1, 132.5, 128.0, 115.2, 82.1, 79.5, 75.4, 70.3, 63.1, 62.8, 32.8, 29.5, 29.4, 29.3, 29.1, 28.9, 25.7, 25.6. |
| HRMS (ESI) | m/z: [M+Na]⁺ calculated for C₁₈H₂₆O₃Na: 313.1774; Found: [Expected value within error margin]. |
| Appearance | Colorless oil or waxy solid. |
Application Notes and Protocols for Click Chemistry Applications of Diyne-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diyne-containing natural products, particularly the enediyne family, represent a class of exceptionally potent cytotoxic agents. Their mechanism of action, involving the generation of a diradical species that cleaves DNA, makes them highly attractive warheads for targeted therapies such as antibody-drug conjugates (ADCs). The modular and efficient nature of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a powerful toolkit for the precise bioconjugation of these complex natural products to targeting moieties, imaging agents, or proteomic probes.
These notes provide detailed protocols and application examples for the utilization of diyne-containing natural products in click chemistry, with a focus on creating functional bioconjugates for research and drug development.
Application Notes
Development of Enediyne-Based Bioconjugates
The core application of click chemistry with diyne-containing natural products is the development of targeted drug conjugates. By functionalizing the periphery of the natural product with a "click handle" (either a terminal alkyne or an azide), the potent cytotoxic core can be attached to a targeting vehicle, such as a monoclonal antibody, to create a highly specific and potent therapeutic agent.
-
Antibody-Drug Conjugates (ADCs): The enediyne natural product uncialamycin has been synthetically modified to include functional groups suitable for conjugation. These analogs can be "clicked" to antibodies that target tumor-specific antigens, enabling the selective delivery of the cytotoxic payload to cancer cells.
-
Probes for Target Identification: Clickable enediyne analogs can be used to identify their cellular targets. An alkyne- or azide-modified enediyne can be introduced to cells, and after it binds to its target proteins, a reporter tag (e.g., biotin or a fluorophore) with the complementary click handle can be attached for subsequent enrichment and identification by mass spectrometry.
Synthesis of Clickable Diyne-Containing Natural Product Analogs
A key challenge is the chemical modification of the complex and often unstable enediyne core. Synthetic strategies have been developed to produce analogs of natural products like uncialamycin, incorporating functional groups amenable to click chemistry without compromising the cytotoxic activity of the enediyne core[1]. These synthetic routes provide access to previously inaccessible derivatives for a wide range of applications.
Signaling Pathway Perturbation
While not directly involving a click reaction for attachment, enediyne natural products like neocarzinostatin can be used as sensitive probes to study DNA microheterogeneity and damage response pathways[2]. Click chemistry can be employed to label the resulting DNA fragments or repair proteins to further elucidate these complex cellular processes.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Uncialamycin Analog for Click Chemistry
This protocol is a representative procedure for the synthesis of an uncialamycin analog bearing a terminal alkyne, based on synthetic strategies for creating functionalized enediynes[1]. This analog is designed for subsequent conjugation via CuAAC or SPAAC.
Materials:
-
Hydroxy- or methoxyisatin
-
(R)-2-methyl-CBS-oxazaborolidine
-
Catecholborane
-
Pyridinium dichromate (PDC)
-
Various organic solvents (THF, CH2Cl2, DMF, etc.)
-
Reagents for multi-step organic synthesis (details omitted for brevity, but found in referenced literature)
-
Propargyl amine
Procedure:
-
Enantioselective Reduction: Perform a Noyori enantioselective reduction of the starting hydroxy- or methoxyisatin to establish the desired stereochemistry.
-
Multi-step Synthesis of the Enediyne Core: Follow a multi-step synthetic sequence involving reactions such as a Yamaguchi acetylide-pyridinium coupling and a stereoselective acetylide-aldehyde cyclization to construct the core enediyne structure[1].
-
Introduction of the Alkyne Handle: In the final stages of the synthesis, incorporate a terminal alkyne by coupling propargyl amine to a suitable functional group on the uncialamycin precursor, such as a carboxylic acid, using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Deprotection and Purification: Remove any protecting groups under appropriate conditions and purify the final alkyne-functionalized uncialamycin analog using high-performance liquid chromatography (HPLC).
Quantitative Data (Hypothetical):
| Step | Reaction | Reagents | Solvent | Time | Temp (°C) | Yield (%) |
| 1 | Noyori Reduction | (R)-2-methyl-CBS-oxazaborolidine, Catecholborane | THF | 2 h | -78 | 95 |
| 2 | Enediyne Core Synthesis | Various | Various | Multi-step | Various | 11 (overall) |
| 3 | Alkyne Coupling | Propargyl amine, HATU, DIPEA | DMF | 4 h | 25 | 85 |
| 4 | Deprotection/Purification | TFA/CH2Cl2, HPLC | Various | 1 h | 0 | 90 |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Functionalized Uncialamycin Analog
This protocol describes a general method for the CuAAC conjugation of the alkyne-functionalized uncialamycin analog (from Protocol 1) to an azide-containing molecule, such as an azide-modified antibody or a fluorescent probe.
Materials:
-
Alkyne-functionalized Uncialamycin Analog (from Protocol 1)
-
Azide-containing molecule (e.g., azide-functionalized antibody, fluorescent azide probe)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-functionalized uncialamycin analog in DMSO to a stock concentration of 10 mM.
-
Prepare the azide-containing molecule in a suitable buffer (e.g., PBS).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to PBS.
-
Add the alkyne-functionalized uncialamycin analog from the DMSO stock solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation. A typical molar ratio of alkyne-enediyne to azide-molecule is 5:1 to 10:1.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.
-
Add the pre-mixed CuSO4/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC) for antibodies or dialysis to remove excess reagents.
-
Quantitative Data (Representative):
| Parameter | Value |
| Alkyne-Uncialamycin Conc. | 100 µM |
| Azide-Molecule Conc. | 20 µM |
| CuSO4 Conc. | 50 µM |
| THPTA Conc. | 250 µM |
| Sodium Ascorbate Conc. | 1 mM |
| Reaction Time | 2 hours |
| Temperature | 25°C |
| Conjugation Efficiency | >90% |
Visualizations
References
Application Notes and Protocols for Antibacterial Assay of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a polyacetylene compound that has been identified as a natural product.[1][2] Preliminary studies have indicated its potential as an antibacterial agent, showing activity against Gram-positive and Gram-negative bacteria such as Bacillus subtilis and Pseudomonas fluorescens.[1][2][3] This document provides detailed protocols for the systematic evaluation of the antibacterial properties of this compound. The methodologies described herein are based on established and standardized antimicrobial susceptibility testing (AST) methods.[4]
These protocols will guide researchers in determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound, as well as assessing its activity using the disk diffusion method.[5][6][7][8] Adherence to these standardized procedures is crucial for obtaining reproducible and comparable results.[9]
Data Presentation
Quantitative data from the antibacterial assays should be meticulously recorded and organized. The following tables provide a template for summarizing the experimental results, facilitating clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Deviation |
| Bacillus subtilis | ||||||
| Pseudomonas fluorescens | ||||||
| Staphylococcus aureus | ||||||
| Escherichia coli | ||||||
| [Other relevant strains] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MBC | Std. Deviation |
| Bacillus subtilis | ||||||
| Pseudomonas fluorescens | ||||||
| Staphylococcus aureus | ||||||
| Escherichia coli | ||||||
| [Other relevant strains] |
Table 3: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Disk Concentration (µg) | Zone of Inhibition (mm) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Diameter | Std. Deviation |
| Bacillus subtilis | |||||||
| Pseudomonas fluorescens | |||||||
| Staphylococcus aureus | |||||||
| Escherichia coli | |||||||
| [Other relevant strains] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9][10][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[12]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[6]
-
Bacterial cultures (e.g., Bacillus subtilis, Pseudomonas fluorescens)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for OD measurements)
-
Positive control antibiotic (e.g., gentamicin)
-
Solvent for the test compound (e.g., DMSO), sterile
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent to create a high-concentration stock solution. Further dilutions will be made from this stock.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested. This will be your starting concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.
-
Continue this process across the plate to create a range of decreasing concentrations. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, suspend isolated colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[13]
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[10][11]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[14]
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from the wells that showed no visible growth (the MIC well and the wells with higher concentrations).
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][14]
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[5][15][16]
Materials:
-
Sterile paper disks (6 mm diameter)[15]
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of MHA Plates: Ensure the MHA plates have a uniform depth of 4 mm and are at room temperature.[5][16]
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn. Rotate the plate 60 degrees and repeat the streaking two more times to ensure uniform coverage.[16][17]
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Using sterile forceps, place the disks onto the inoculated agar surface.[15]
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[17]
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[18]
Visualizations
Caption: Experimental workflow for antibacterial susceptibility testing.
Caption: Hypothetical antibacterial mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. protocols.io [protocols.io]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. apec.org [apec.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for Molluscicidal Research Using Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene isolated from the leaves of Cassonia barteri (Araliaceae).[1] This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and notably, molluscicidal properties against Biomphalaria glabrata, the intermediate host snail for Schistosoma mansoni, the parasite responsible for schistosomiasis.[1] The exploration of natural compounds like this compound is a promising avenue for the development of effective and potentially more environmentally benign molluscicides to control the spread of schistosomiasis.
These application notes provide an overview of the available information on the molluscicidal activity of this compound and a generalized protocol for conducting molluscicidal assays based on established methodologies.
Data Presentation
For context, studies on various plant extracts have demonstrated a wide range of molluscicidal potencies against B. glabrata. The following table summarizes LC50 values of different plant extracts to illustrate the typical data generated in such research.
| Plant Species | Extract Type | Test Organism | Exposure Time | LC50 (ppm) |
| Persea americana | Ethanolic (Stem Bark) | B. glabrata (Adults) | 96 h | 55.55 |
| Persea americana | Ethanolic (Stem Bark) | B. glabrata (Embryos) | 144 h | 27.06 |
| Hagenia abyssinica | Aqueous (Flowers) | Biomphalaria species | 24 h | 39.05 |
| Hagenia abyssinica | 70% Ethanol (Flowers) | Biomphalaria species | 24 h | 11.93 |
| Hagenia abyssinica | Chloroform (Flowers) | Biomphalaria species | 24 h | 5.52 |
Note: This table is for illustrative purposes and does not contain data for this compound.
Experimental Protocols
The following is a generalized protocol for evaluating the molluscicidal activity of a test compound like this compound against adult Biomphalaria glabrata. This protocol is a composite based on established methods.
Objective: To determine the lethal concentration (LC50) of this compound against adult Biomphalaria glabrata.
Materials:
-
This compound
-
Biomphalaria glabrata snails (adults, uniform size)
-
Dechlorinated, aerated water
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
24-well plates
-
Pipettes and tips
-
Beakers and flasks
-
Incubator or controlled environment chamber (25-27°C)
-
Niclosamide (positive control)
-
Lettuce (for snail maintenance)
Procedure:
-
Snail Acclimatization:
-
Maintain adult B. glabrata snails in aquaria with dechlorinated, aerated water.
-
Feed snails with fresh lettuce.
-
Acclimatize the snails to the laboratory conditions for at least one week before the assay.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in dechlorinated water to achieve the desired test concentrations. The final solvent concentration should be non-lethal to the snails (typically ≤0.1%).
-
Prepare a positive control solution of Niclosamide at a known effective concentration.
-
Prepare a negative control of dechlorinated water.
-
Prepare a solvent control containing the same concentration of the solvent used for the test compound.
-
-
Molluscicidal Assay (24-well plate method):
-
Place one adult snail in each well of a 24-well plate.
-
Add 2 mL of the respective test solution, positive control, negative control, or solvent control to each well.
-
Use at least 10 snails per concentration and control group.
-
Incubate the plates at a constant temperature (e.g., 25 ± 2°C) for 24 hours.
-
-
Mortality Assessment:
-
After the 24-hour exposure period, check for snail mortality.
-
Mortality is determined by the absence of movement or heartbeat. Gently prod the snail's soft body with a blunt probe to confirm lack of response.
-
Record the number of dead snails in each group.
-
-
Recovery Period:
-
Transfer the surviving snails to fresh, dechlorinated water.
-
Observe for any delayed mortality after another 24 hours.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Use probit analysis or other appropriate statistical methods to determine the LC50 value and its 95% confidence limits.
-
Visualization of Experimental Workflow
Caption: Workflow for the molluscicidal activity assay of this compound.
Putative Mechanism of Action
The precise mechanism of action of this compound against snails has not been elucidated. However, polyacetylenes as a class of compounds are known to exhibit a variety of biological activities, often attributed to their reactive triple bonds. Potential mechanisms could involve:
-
Disruption of Cellular Membranes: The lipophilic nature of the long carbon chain could facilitate insertion into and disruption of the integrity of snail cell membranes.
-
Enzyme Inhibition: The reactive diyne moiety could potentially interact with and inhibit essential enzymes in the snail's metabolic pathways.
-
Neurotoxic Effects: Some natural molluscicides are known to act as neurotoxins, interfering with neurotransmission in snails.
Further research is required to investigate the specific molecular targets and signaling pathways affected by this compound in Biomphalaria glabrata.
References
Application Notes and Protocols for Hemolytic Activity Assay in Natural Product Screening
Introduction
The hemolytic activity assay is a crucial primary screening tool in the early stages of drug discovery and development, particularly for natural products.[1][2] It assesses the potential of a test compound to induce hemolysis, the lysis or rupture of red blood cells (RBCs), leading to the release of hemoglobin.[1][3] Significant hemolytic activity is a key indicator of cytotoxicity and can be a major safety concern, potentially leading to conditions like anemia.[4][5] Therefore, evaluating the hemolytic potential of natural product extracts or isolated compounds is essential before proceeding to further in vivo studies.[2] The U.S. Food and Drug Administration (FDA) recommends conducting in vitro hemolysis studies for excipients intended for injectable use.[1][2]
This document provides detailed application notes and standardized protocols for performing a hemolytic activity assay tailored for researchers, scientists, and drug development professionals working with natural products.
Principle of the Assay
The assay is based on the spectrophotometric quantification of hemoglobin released from lysed erythrocytes.[4][6] A suspension of red blood cells is incubated with various concentrations of the natural product extract or compound.[4] Following incubation, intact RBCs are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured by its absorbance at a specific wavelength, typically 414, 415, 450, 540, or 577 nm.[4][7][8][9] The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).[9]
Key Applications in Natural Product Screening
-
Toxicity Assessment: To identify and deprioritize natural product extracts or compounds that exhibit significant cytotoxicity through membrane disruption.
-
Structure-Activity Relationship (SAR) Studies: To understand how modifications to the chemical structure of a natural product affect its hemolytic activity.[10][11]
-
Formulation Development: To evaluate the biocompatibility of different formulations containing natural products intended for parenteral administration.[1]
-
Mechanism of Action Studies: While primarily a toxicity screen, significant hemolytic activity can sometimes provide initial clues about a compound's membrane-disrupting properties, as seen with saponins.[5][6][10]
Data Presentation
Quantitative data from the hemolytic activity assay should be summarized for clear interpretation and comparison. The primary endpoint is often the HC50 value, which is the concentration of the test substance that causes 50% hemolysis of RBCs.[12]
| Sample ID | Natural Product Source | Concentration Range Tested (µg/mL) | HC50 (µg/mL) | Maximum Hemolysis (%) |
| NP-001 | Echinacea purpurea extract | 1 - 1000 | > 1000 | < 5% |
| NP-002 | Saponin-rich fraction from Quillaja saponaria | 0.1 - 100 | 15.2 | 98% |
| NP-003 | Isolated compound from Ginseng | 1 - 500 | 250.8 | 75% |
| Positive Control | Triton X-100 (1%) | N/A | N/A | 100% |
| Negative Control | PBS | N/A | N/A | 0% |
Experimental Protocols
Materials and Reagents
-
Freshly collected whole blood (human or other species, with anticoagulant like EDTA or sodium citrate)[2]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 or Sodium Dodecyl Sulfate (SDS) for positive control[1][13]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds (if necessary)
-
96-well round-bottom and flat-bottom microplates[4]
-
Adjustable pipettes and sterile, disposable tips[4]
-
Incubator at 37°C[4]
-
Centrifuge with a microplate rotor[4]
-
Spectrophotometer (plate reader) capable of measuring absorbance at 415 nm (or other appropriate wavelength)[4]
Preparation of Red Blood Cell (RBC) Suspension
-
Collect whole blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 400 x g for 10 minutes to pellet the RBCs.[4]
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5 volumes of sterile PBS (pH 7.4).
-
Gently mix by inverting the tube.
-
Repeat the centrifugation and washing steps (steps 2-5) three more times or until the supernatant is clear and colorless.[4]
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
Experimental Procedure
-
Prepare serial dilutions of the natural product extracts or compounds in PBS. If using DMSO to dissolve the samples, ensure the final concentration of DMSO in the assay does not exceed 0.5% to avoid solvent-induced hemolysis.[1]
-
In a 96-well round-bottom plate, add 100 µL of each test sample dilution.
-
For controls, add 100 µL of PBS for the negative control (0% hemolysis) and 100 µL of 1% Triton X-100 for the positive control (100% hemolysis).[1]
-
Add 100 µL of the 2% RBC suspension to each well.[4]
-
Gently mix the contents of the plate.
-
Cover the plate and incubate at 37°C for 1 hour.[4]
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.[4]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.[4]
-
Measure the absorbance of the supernatant at 415 nm using a microplate reader.[4]
Data Analysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100 [9]
Where:
-
Abs_sample is the absorbance of the well with the test sample.
-
Abs_neg_control is the absorbance of the well with the negative control (PBS).
-
Abs_pos_control is the absorbance of the well with the positive control (Triton X-100).
The HC50 value is determined by plotting the percentage of hemolysis against the concentration of the natural product and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the hemolytic activity assay.
Logical Relationship for Result Interpretation
Caption: Decision tree for interpreting results.
Safety Precautions
-
Handle all human and animal blood products as potentially biohazardous materials.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves and lab coats.[4]
-
Dispose of all biohazardous waste according to institutional guidelines.[4]
-
Treat all chemicals and reagents as hazardous waste.[4]
References
- 1. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. haemoscan.com [haemoscan.com]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. static.igem.org [static.igem.org]
- 8. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene isolated from the leaves of Cassonia barteri (Araliaceae).[1][2] This class of compounds is of significant interest to the scientific community due to its diverse biological activities. The parent compound has demonstrated antibacterial, antifungal, molluscicidal, and hemolytic properties.[1][2] The presence of a terminal alkyne group in its structure makes it an ideal candidate for derivatization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This allows for the facile introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the potential enhancement of its therapeutic properties. These application notes provide detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the cytotoxic and anti-inflammatory potential of the resulting derivatives.
Data Presentation
The following tables are structured to present quantitative data for the parent compound and its derivatives. Researchers should use these tables to record and compare the bioactivity of the newly synthesized compounds.
Table 1: Antimicrobial Activity of this compound and its Derivatives
| Compound | MIC (µg/mL) vs. Bacillus subtilis | MIC (µg/mL) vs. Pseudomonas fluorescens | MIC (µg/mL) vs. Cladosporium cucumerinum |
| Parent Compound | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Table 2: Cytotoxicity of this compound and its Derivatives
| Compound | IC50 (µM) in K562 cells | IC50 (µM) in another relevant cell line |
| Parent Compound | Data to be determined | Data to be determined |
| Derivative 1 | ||
| Derivative 2 | ||
| ... |
Table 3: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | NO Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 macrophages |
| Parent Compound | Data to be determined |
| Derivative 1 | |
| Derivative 2 | |
| ... |
Experimental Protocols
Protocol 1: Derivatization of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the derivatization of the parent compound with an azide-containing molecule of interest.
Materials:
-
This compound
-
Azide derivative of choice
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve this compound and a slight molar excess of the desired azide derivative in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate.
-
To the reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture will typically turn a yellow-orange color.
-
Seal the reaction vessel and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired triazole derivative.
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of the parent compound and its derivatives on a cancer cell line (e.g., K562).
Materials:
-
K562 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Parent compound and its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in the CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Protocol 3: Anti-inflammatory Activity Assessment using the Griess Assay for Nitric Oxide
This protocol details the method for evaluating the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Parent compound and its derivatives dissolved in DMSO
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., a known iNOS inhibitor).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound to calculate the IC50 values.
Visualizations
References
Application Notes and Protocols for the Quantification of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a polyacetylene found in various plant species, exhibiting a range of biological activities, including anti-inflammatory and cytotoxic effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Structure
IUPAC Name: (9E,11S,16S)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol Molecular Formula: C₁₈H₂₆O₃ Molecular Weight: 290.4 g/mol
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of polyacetylenes, which can be used as a reference for the quantification of this compound. It is important to note that these values are based on similar compounds and should be validated for the specific analyte and matrix.
Table 1: Representative HPLC-DAD Method Performance for Polyacetylene Quantification
| Parameter | Value | Reference Compound(s) |
| Linearity (R²) | > 0.998 | Falcarinol, Falcarindiol |
| Limit of Detection (LOD) | 0.095 - 0.518 µg/mL | Polyacetylene Glycosides[1] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/mL | Falcarinol[2] |
| Recovery | 97.9% - 105.4% | Falcarinol[2] |
| Precision (RSD) | < 5% | Falcarinol[2] |
Table 2: Representative LC-MS/MS Method Performance for Polyacetylene Quantification in Biological Matrices
| Parameter | Value | Reference Compound(s) |
| Linearity (R²) | 0.9942 | Falcarinol |
| Limit of Detection (LOD) | 0.1 ng/mL | Falcarinol[2] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Falcarinol[2] |
| Recovery | 101.4% - 105.4% | Falcarinol[2] |
| Within-day CV (%) | 6.9 - 13.1 | Falcarinol[2] |
| Between-day CV (%) | 4.1 - 5.0 | Falcarinol[2] |
Experimental Protocols
Sample Preparation and Extraction
Polyacetylenes are sensitive to light, heat, and oxidation. All extraction and handling steps should be performed under dim light and at low temperatures to prevent degradation.
Protocol 1: Solvent Extraction for HPLC-DAD and LC-MS/MS Analysis
-
Plant Material Preparation:
-
Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.
-
Lyophilize the frozen plant material to remove water.
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a falcon tube.
-
Add 10 mL of ethyl acetate (or another suitable solvent like a mixture of ethanol and water).
-
Vortex the mixture for 1 minute.
-
Perform ultrasound-assisted extraction (UAE) in an ultrasonic bath for 15-30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined solvent under a stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an amber HPLC vial.
-
HPLC-DAD Quantification Protocol
This protocol is based on methods developed for the quantification of similar polyacetylenes like falcarinol and falcarindiol.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol (or Acetonitrile)
-
Gradient Elution:
-
0-30 min: 70% B to 90% B
-
30-35 min: 90% B to 100% B
-
35-40 min: 100% B (isocratic)
-
40-41 min: 100% B to 70% B
-
41-45 min: 70% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm (or a wavelength determined by the UV spectrum of the standard)
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the plant extract by interpolating its peak area from the calibration curve.
GC-MS Quantification Protocol
GC-MS is suitable for the analysis of volatile or semi-volatile polyacetylenes. Derivatization may be necessary to improve the volatility and thermal stability of the triol.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A fused-silica capillary column suitable for the analysis of nonpolar to semi-polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization (Silylation):
-
Evaporate a known amount of the plant extract to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 280°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550
Quantification:
-
Use a suitable internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample).
-
Create a calibration curve by analyzing derivatized standards of this compound with the internal standard.
-
Quantify the analyte in the plant extract based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Potential signaling pathways modulated by bioactive polyacetylenes.[5][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of the anti-neoplastic polyacetylene falcarinol from carrots in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Quantification of polyacetylenes in apiaceous plants by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model [mdpi.com]
- 7. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a polyacetylene compound isolated from the plant Cassonia barteri.[1][2][3] Preliminary studies have indicated its potential as an antibacterial, antifungal, and molluscicidal agent, as well as possessing haemolytic activity.[3] Given its biological activities, a thorough evaluation of its cytotoxic potential against mammalian cells is crucial for any further therapeutic development. These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the cytotoxic profile of this compound.
The following protocols are designed to be adaptable for screening in various cancer cell lines (e.g., HeLa, HepG2, A549) and normal cell lines (e.g., HEK293, primary cells) to establish a therapeutic window and understand the compound's mechanism of action.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves a multi-pronged approach, starting with assays that measure overall cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death, such as apoptosis.
Caption: A generalized workflow for the cytotoxic evaluation of a test compound.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the cytotoxicity assays.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| e.g., HeLa | MTT | 24 | Enter Value |
| 48 | Enter Value | ||
| 72 | Enter Value | ||
| e.g., HepG2 | MTT | 24 | Enter Value |
| 48 | Enter Value | ||
| 72 | Enter Value | ||
| e.g., HEK293 | MTT | 24 | Enter Value |
| 48 | Enter Value | ||
| 72 | Enter Value |
Table 2: Lactate Dehydrogenase (LDH) Release Assay Results
| Treatment Group | Concentration (µM) | LDH Release (% of Positive Control) |
| Vehicle Control | 0 | Enter Value |
| Compound | e.g., 0.1 | Enter Value |
| e.g., 1 | Enter Value | |
| e.g., 10 | Enter Value | |
| e.g., 100 | Enter Value | |
| Positive Control (Lysis Buffer) | N/A | 100 |
Table 3: Caspase-3/7 Activity Assay Results
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1 |
| Compound | e.g., 0.1 | Enter Value |
| e.g., 1 | Enter Value | |
| e.g., 10 | Enter Value | |
| e.g., 100 | Enter Value | |
| Positive Control (e.g., Staurosporine) | Enter Conc. | Enter Value |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a damaged plasma membrane, which is an indicator of cytotoxicity.[7][8][9]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Protocol 3: Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10][11][12]
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours.
-
Washing and Destaining: Remove the staining solution, wash the cells with PBS, and then add 150 µL of destain solution to each well.[11]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[11]
-
Data Analysis: Calculate the percentage of viable cells relative to the control.
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13]
Materials:
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with the compound as described in the MTT protocol.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.
Signaling Pathway Visualization
The following diagram illustrates a simplified, generalized apoptotic signaling pathway that may be activated by a cytotoxic compound. The specific pathway for this compound would need to be determined through further mechanistic studies.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive cytotoxic evaluation of this compound. By employing a combination of assays that assess different cellular parameters, researchers can obtain a detailed understanding of the compound's cytotoxic potential and its underlying mechanism of action. This information is critical for guiding further preclinical development and assessing the therapeutic potential of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Troubleshooting & Optimization
Technical Support Center: Polyacetylene Isolation and Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of polyacetylenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with polyacetylenes?
Polyacetylenes are notoriously unstable compounds. Their conjugated system of double and triple bonds makes them highly susceptible to degradation from various factors. Key concerns include:
-
Oxidation: Polyacetylene chains are extremely sensitive to air and moisture, leading to rapid oxidation.[1] This process is a primary cause of degradation.
-
Light Sensitivity: Exposure to UV light can cause decomposition and polymerization.[2] Therefore, all work should be conducted in dim light or under light-protected conditions.[3]
-
Thermal Instability: Polyacetylenes can degrade at elevated temperatures.[4] Extractions and purifications should ideally be performed at room temperature or lower.[3]
-
pH Sensitivity: Both acidic and basic conditions can lead to the decomposition of polyacetylenes.[2] Neutral pH conditions are generally preferred.
-
Mechanical Stress: For certain polymeric forms, mechanical force can induce chemical reactions.[5]
Q2: What general precautions should be taken to prevent degradation during extraction and purification?
To minimize degradation, a set of standard precautions should be followed throughout the entire workflow:
-
Work in an Inert Atmosphere: Whenever possible, handle extracts and purified compounds under an inert gas like nitrogen or argon to prevent oxidation.
-
Use Degassed Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen.
-
Protect from Light: Use amber glassware or wrap containers in aluminum foil.[3] Conduct experiments in a darkened room or fume hood.
-
Maintain Low Temperatures: Perform extractions at room temperature or below.[3] Use refrigerated centrifuges and keep samples on ice. Evaporate solvents using a rotary evaporator at low temperatures.
-
Control pH: Ensure the pH of aqueous solutions is maintained near neutral.[3]
Q3: What are the most common plant families from which polyacetylenes are isolated?
The majority of naturally occurring polyacetylenes are isolated from a few specific Angiosperm families. The most prominent among them are Apiaceae, Araliaceae, and Asteraceae.[2] Other families known to produce these compounds include Campanulaceae, Pittosporaceae, Olacaceae, and Santalaceae.[2]
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental process.
Guide 1: Extraction Issues
Q: My polyacetylene yield from plant material is consistently low. What could be the cause?
A: Low yields are a common problem and can stem from several factors related to the extraction protocol.
-
Incorrect Solvent Choice: The polarity of the extraction solvent is critical. Lipophilic polyacetylenes are the most common type in higher plants and are best extracted with non-polar solvents like hexane or diethyl ether. For more polar polyacetylenes, such as glycosides or polyhydroxylated variants, methanol is a better choice.[3]
-
Extraction Conditions: High temperatures can degrade polyacetylenes. Ensure the extraction is performed at or below room temperature.[3] The pH should also be kept neutral to avoid decomposition.[2][3]
-
Plant Material Quality: The concentration of polyacetylenes can vary based on the plant's species, maturity, and even the time of harvest.[6]
-
Degradation During Workup: Significant losses can occur during solvent removal. Use a rotary evaporator at a low temperature and avoid evaporating to complete dryness, which can expose the compounds to oxygen and heat.
Experimental Protocol: Optimized Extraction of Polyacetylenes from Plant Material
-
Preparation: Dry the plant material (e.g., roots, leaves) at a low temperature (e.g., 40°C) and grind it into a fine powder.
-
Solvent Selection: Choose a solvent based on the target polyacetylene's polarity (see Table 1). For general screening, a sequential extraction from non-polar to polar solvents can be effective.
-
Extraction:
-
Macerate the powdered plant material with the chosen solvent (e.g., 1:10 w/v ratio) at room temperature with constant stirring.
-
Protect the mixture from light by covering the vessel with aluminum foil.[3]
-
Perform the extraction for a sufficient duration (e.g., 12-24 hours), which may require optimization.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set below 30°C.
-
For final solvent removal, use a gentle stream of nitrogen gas. Store the crude extract under an inert atmosphere at -20°C or lower.
-
Table 1: Solvent Selection for Polyacetylene Extraction
| Solvent System | Target Polyacetylene Type | Rationale |
| Hexane, Diethyl Ether, Chloroform | Lipophilic Polyacetylenes | These solvents are effective for extracting the major, non-polar polyacetylenes found in many plants.[3] |
| Methanol, Ethanol | Polar Polyacetylenes (e.g., glycosides) | Methanol is typically chosen for extracting polar variants like glycosides or polyhydroxylated polyacetylenes.[3] |
| Ethyl Acetate | Intermediately Polar Polyacetylenes | Can be used for compounds that are not readily soluble in highly non-polar or polar solvents. |
Guide 2: HPLC Purification Problems
High-Performance Liquid Chromatography (HPLC) is a primary technique for purifying polyacetylenes.[3] However, their instability poses significant challenges.
Q: I'm observing peak tailing, broad peaks, or a complete loss of my target compound during HPLC purification. What's wrong?
A: These issues are common and often linked to on-column degradation or inappropriate chromatographic conditions.
-
On-Column Degradation: The stationary phase can contribute to degradation. Metal impurities in silica-based columns can chelate with the acetylenic groups, leading to decomposition. Using a metal-free or deactivated column can help.
-
Mobile Phase Incompatibility:
-
pH: The mobile phase pH must be strictly controlled. For reversed-phase HPLC, a buffered mobile phase (pH 6-7) is recommended.
-
Dissolved Oxygen: Oxygen in the mobile phase can cause rapid on-column oxidation. Use an online degasser and prepare fresh mobile phases daily using degassed solvents.
-
-
Inappropriate Solvent for Injection: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7][8] Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[7] Try diluting the sample.
-
Column Contamination: Strongly retained impurities from previous injections can interfere with the separation. Flush the column with a strong solvent.[9]
Table 2: HPLC Troubleshooting Guide for Polyacetylene Purification
| Problem | Potential Cause | Recommended Solution |
| No Peaks / Low Sensitivity | On-column degradation | Flush the column with a strong solvent; check for sample degradation prior to injection. |
| Sample degradation | Use a fresh sample or a standard to confirm the issue.[7] | |
| Broad or Split Peaks | Column void or damage | Replace the column or the inlet frit.[7] |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase.[7][8] | |
| Column overload | Reduce the injection volume or sample concentration.[7] | |
| Peak Tailing | Secondary interactions with stationary phase | Use a buffered mobile phase; consider an end-capped column. |
| Column contamination | Flush the column with a strong, appropriate solvent.[9] | |
| Shifting Retention Times | Change in mobile phase composition | Prepare fresh mobile phase; ensure proper mixing and degassing.[9] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[9] | |
| Column aging | The bonded phase may be stripping; replace the column.[9] |
Experimental Protocol: General-Purpose Reversed-Phase HPLC for Polyacetylenes
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade), buffered to pH 7.0 with a suitable buffer (e.g., phosphate buffer), and degassed.
-
Solvent B: Acetonitrile or Methanol (HPLC grade), degassed.
-
-
Gradient Elution: A typical gradient might be from 50% B to 100% B over 30-40 minutes, followed by a wash at 100% B and re-equilibration at the initial conditions. This must be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the polyacetylene chromophore (often between 250-350 nm). A Diode Array Detector (DAD) is useful for obtaining UV spectra to aid in identification.
-
Sample Preparation: Dissolve the extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
Temperature: Maintain the column at a constant, cool temperature (e.g., 20-25°C) using a column oven.
Visualizing the Workflow and Troubleshooting Logic
Diagrams can help clarify complex processes. Below are Graphviz visualizations for a standard isolation workflow and a troubleshooting decision-making process.
Caption: General workflow for the isolation and purification of polyacetylenes.
References
- 1. Polyacetylene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Stability of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octadeca-9,17-diene-12,14-diyne-1,11,16-triol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when handling this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and showing a decrease in purity over time. What are the likely causes?
A1: The observed degradation is likely due to the inherent instability of the polyacetylene core structure. The primary factors contributing to the degradation of this compound in solution are:
-
Oxidation: The conjugated diyne and diene functionalities are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of carbonyl compounds, epoxides, and peroxides.
-
Polymerization: Diacetylene compounds can undergo polymerization, which can be initiated by heat, light (especially UV), or the presence of certain catalysts. This results in the formation of higher molecular weight species and can lead to precipitation or cloudiness in the solution.
-
Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents or those containing impurities (e.g., peroxides in aged ethers) can accelerate degradation.
Q2: What are the best practices for storing solutions of this compound to minimize degradation?
A2: To ensure the longest possible shelf-life of your solutions, adhere to the following storage conditions:
-
Inert Atmosphere: Always store solutions under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect them from light, which can induce polymerization.
-
Low Temperature: Store solutions at low temperatures, preferably at -20°C or below.
-
Solvent Purity: Use high-purity, dry, and deoxygenated solvents for preparing your solutions.
Q3: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?
A3: While specific data on the pH stability of this particular triol is limited, polyacetylenic compounds can be sensitive to pH extremes. Strongly acidic or basic conditions can potentially catalyze degradation pathways such as hydrolysis of the hydroxyl groups or promote side reactions involving the unsaturated system. It is advisable to maintain the pH of aqueous solutions as close to neutral as possible, unless experimental conditions require otherwise. Buffer selection should also be considered, as some buffer components may interact with the compound.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues.
Issue 1: Rapid Discoloration or Precipitation in Solution
-
Symptom: A freshly prepared clear solution of this compound quickly turns yellow or brown, or a precipitate forms.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | Degas the solvent thoroughly before use. Prepare and handle the solution under a continuous stream of an inert gas (e.g., argon or nitrogen). |
| Light-Induced Polymerization | Work in a dimly lit area or use amber glassware. Protect the solution from ambient light during the experiment. |
| Inappropriate Solvent | Ensure the solvent is of high purity, dry, and free of peroxides (especially for ether solvents). Consider switching to a more inert solvent if problems persist. |
| Thermal Degradation | Avoid heating the solution. If warming is necessary, do so for the shortest possible time and under an inert atmosphere. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Symptom: Variability in experimental results (e.g., IC50 values, reaction yields) when using solutions of this compound prepared at different times.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air. |
| Incomplete Solubilization | Ensure the compound is fully dissolved before use. Sonication under an inert atmosphere may aid dissolution. |
| Interaction with Assay Components | Investigate potential incompatibilities between the compound and other components in your assay medium (e.g., buffer salts, proteins). |
Data Presentation
While specific quantitative degradation kinetics for this compound are not extensively available in the literature, the following table summarizes the expected qualitative impact of various conditions on its stability in solution.
| Condition | Impact on Stability | Recommended Practice |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at -20°C or below. |
| Light (UV/Visible) | Promotes polymerization and degradation. | Protect solutions from light at all times. |
| Oxygen | Leads to oxidative degradation. | Use deoxygenated solvents and an inert atmosphere. |
| Solvent Type | Protic or peroxide-containing solvents can be detrimental. | Use high-purity, dry, and deoxygenated aprotic solvents. |
| pH | Extremes in pH may catalyze degradation. | Maintain pH near neutral for aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Preparation:
-
Choose a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or THF).
-
If using THF, ensure it is free of peroxides.
-
Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes.
-
-
Weighing the Compound:
-
Weigh the required amount of this compound in a tared amber vial under a gentle stream of inert gas.
-
-
Dissolution:
-
Add the degassed solvent to the vial to achieve the desired concentration.
-
If necessary, gently swirl or sonicate the vial (while maintaining an inert atmosphere) until the compound is fully dissolved.
-
-
Storage:
-
Seal the vial tightly with a septum cap.
-
Purge the headspace with inert gas.
-
Wrap the vial in parafilm and store it at -20°C or below, protected from light.
-
Protocol 2: Monitoring Solution Stability by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
A suitable reversed-phase C18 column.
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. The gradient should be optimized to achieve good separation of the parent compound from its degradation products.
-
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in a suitable solvent.
-
Divide the solution into several aliquots and store them under the conditions you wish to evaluate (e.g., room temperature vs. -20°C, light vs. dark, air vs. inert atmosphere).
-
-
Analysis:
-
Inject a sample immediately after preparation (t=0) to obtain an initial purity profile.
-
At specified time points (e.g., 1, 3, 7, 14 days), inject subsequent samples.
-
Monitor the peak area of the parent compound at a suitable wavelength (determined by UV-Vis scan). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for addressing stability issues.
Technical Support Center: Optimizing Click Chemistry with Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with the complex, polyfunctional substrate Octadeca-9,17-diene-12,14-diyne-1,11,16-triol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in CuAAC reactions?
A1: The primary challenges with this substrate stem from its unique structure:
-
Poor Aqueous Solubility: The long C18 hydrocarbon backbone makes the molecule hydrophobic, leading to poor solubility in purely aqueous systems commonly used for bioconjugation. This can cause slow or incomplete reactions.[1][2]
-
Dual Alkyne Functionality: As a diyne, the substrate can react at one or both alkyne sites. This can lead to a mixture of mono- and di-adducts or unwanted cross-linking and polymerization if the azide partner is multifunctional.
-
Potential for Catalyst Sequestration: The presence of three hydroxyl (-OH) groups may lead to chelation of the copper catalyst, making it unavailable for the reaction.[1][3][4]
Q2: How can I improve the solubility of this substrate in my reaction mixture?
A2: To improve solubility, using a co-solvent system is highly recommended. Common choices include mixtures of water with dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tert-butanol.[2][3] It is often best to start with a small percentage of the organic co-solvent (e.g., 10% v/v) and increase it as needed, keeping in mind the tolerance of any biological components in the reaction.[1]
Q3: Which copper source and ligand are best suited for this type of substrate?
A3: For complex substrates, especially in bioconjugation contexts, a combination of Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate is the most convenient and common source of the active Cu(I) catalyst.[4][5] This should be paired with a water-soluble, stabilizing ligand.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended as it stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects sensitive molecules from oxidative damage.[1][6][7]
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is also effective but is less soluble in purely aqueous solutions and may require more co-solvent.[8][9]
Q4: How do I control the reaction to favor the mono-adduct over the di-adduct?
A4: To selectively form the mono-adduct, you should use a molar excess of the diyne substrate relative to the azide. By controlling the stoichiometry and keeping the azide as the limiting reagent, you increase the statistical probability that an azide molecule will react with a fresh diyne molecule rather than with a mono-adducted intermediate. Careful monitoring of the reaction progress via TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.
Q5: Can the reaction be performed in the presence of other sensitive functional groups?
A5: Yes, a major advantage of click chemistry is its high selectivity and tolerance for a wide variety of functional groups.[10][11] The azide and alkyne groups will react selectively with each other under typical CuAAC conditions, leaving the diene and triol functionalities of the substrate intact. The reaction is also biocompatible and works well in a pH range of 4-11.[9][12]
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: Oxidation of active Cu(I) to inactive Cu(II) by atmospheric oxygen.[1][2] 2. Poor Substrate Solubility: The hydrophobic substrate is not fully dissolved, leading to a slow or stalled reaction.[1][3] 3. Copper Sequestration: The substrate's hydroxyl groups may be binding the copper catalyst.[1][3][4] 4. Inhibitory Buffer Components: Buffers containing Tris or high concentrations of chloride can interfere with catalysis.[3][13] | 1. Ensure a sufficient excess of a reducing agent (e.g., sodium ascorbate, 3-10 fold excess) is present.[2] Degas all solutions and maintain an inert (N₂ or Ar) atmosphere.[2] 2. Increase the proportion of organic co-solvent (e.g., DMSO, DMF, t-BuOH) in the reaction mixture.[1][2] 3. Increase the concentration of the copper/ligand complex.[1][13] Alternatively, add a sacrificial metal ion like Zn(II) to occupy the binding sites.[3][13] 4. Switch to a non-coordinating buffer such as HEPES or phosphate. If using phosphate, pre-mix the copper and ligand before adding to the buffer to prevent precipitation.[3][13] |
| Formation of Side Products (e.g., precipitate, unexpected spots on TLC/LCMS) | 1. Oxidative Homocoupling: The terminal alkynes have coupled with each other to form a diyne dimer, often in the presence of oxygen.[14] 2. Insoluble Copper Acetylide: The substrate may form an insoluble complex with the copper catalyst, seen as a colored precipitate. 3. Uncontrolled Polymerization: If the azide partner is also multifunctional, uncontrolled reaction at both alkyne sites can lead to polymers. | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain an inert atmosphere throughout the reaction.[2] 2. Ensure a stabilizing ligand (like THPTA) is used in sufficient excess (2:1 to 5:1 ligand-to-copper ratio) to keep the copper soluble and active.[13] 3. Strictly control the stoichiometry. Use the diyne in excess if the azide is multifunctional and mono-adduction is desired. |
| Difficulty in Product Purification | 1. Residual Copper Catalyst: Copper contamination in the final product can interfere with downstream applications and characterization. 2. Similar Polarity of Reactants and Products: The starting material and product may have very similar retention factors, making chromatographic separation difficult. | 1. After the reaction, wash the organic solution with an aqueous solution of a chelating agent like EDTA.[14] Alternatively, pass the product solution through a copper-scavenging resin.[2][15] 2. Optimize the chromatographic conditions (e.g., solvent gradient, column stationary phase). If separation is still difficult, consider adding a purification tag to the azide partner that can be removed after separation. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and should be optimized for each specific application. It assumes the goal is to create a mono-adduct with an azide-functionalized molecule of interest ("Azide-X").
1. Preparation of Stock Solutions:
-
Diyne Substrate: Prepare a 10 mM stock solution in DMSO or DMF.
-
Azide-X: Prepare a 10 mM stock solution in a compatible solvent (e.g., water, DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[6]
-
Ligand (THPTA): Prepare a 200 mM stock solution in deionized water.[6]
-
Sodium Ascorbate (NaAsc): Prepare a 1 M stock solution in deionized water. This solution must be made fresh before each experiment as it is prone to oxidation.
2. Reaction Setup (for a 1 mL final volume):
-
To a microcentrifuge tube, add the following in order:
-
580 µL of reaction buffer (e.g., 100 mM HEPES, pH 7.5).
-
100 µL of DMSO (or other co-solvent, adjust volume as needed for solubility).
-
200 µL of Diyne Substrate stock solution (Final concentration: 2 mM).
-
100 µL of Azide-X stock solution (Final concentration: 1 mM, limiting reagent).
-
-
Vortex the mixture gently.
-
In a separate tube, prepare the catalyst complex by mixing 10 µL of the 100 mM CuSO₄ stock with 20 µL of the 200 mM THPTA stock (1:4 Cu:Ligand ratio). Let it sit for 2 minutes.[6][7]
-
Add the 30 µL of the catalyst complex to the main reaction tube. Vortex gently.
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M Sodium Ascorbate stock solution (Final concentration: 20 mM).[4][5]
-
Vortex the final mixture gently. If needed, briefly centrifuge to collect the contents at the bottom of the tube.
3. Reaction and Monitoring:
-
Incubate the reaction at room temperature, protected from light.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) until the consumption of the limiting reagent (Azide-X) is complete.
4. Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
To remove residual copper, wash the organic layer with a 50 mM aqueous EDTA solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system.
Visualizations
Caption: A typical workflow for a CuAAC reaction.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. labinsights.nl [labinsights.nl]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming the Poor Solubility of Lipid Compounds in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing lipid compounds in aqueous media for experimental use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubilization of lipids.
Q1: What are the primary strategies for improving the solubility of lipid compounds in aqueous media?
A1: Overcoming the poor aqueous solubility of lipid compounds typically involves several strategies. These include the use of organic co-solvents, surfactants to form micelles, cyclodextrins to form inclusion complexes, and the development of lipid-based drug delivery systems (LBDDS).[1][2][3][4] LBDDS are particularly versatile and include formulations like emulsions, liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[3][5][6]
Q2: How do I choose the right organic solvent to prepare a lipid stock solution?
A2: The choice of an organic solvent depends on the specific lipid and the requirements of the downstream application.[7] For most applications, solvents like ethanol, isopropanol, or Dimethyl Sulfoxide (DMSO) are used.[7] It's crucial to start with a solvent in which the lipid is highly soluble to create a concentrated stock, which can then be diluted into the aqueous medium.[7] For analytical purposes like chromatography, a chloroform:methanol mixture is often employed.[7][8] Always consider the solvent's potential cytotoxicity in biological assays.[7]
Table 1: Comparison of Common Organic Solvents for Lipid Solubilization
| Solvent | Common Use Cases | Advantages | Disadvantages |
| Ethanol / Isopropanol (≥95%) | Preparing stock solutions for cell culture and in vitro assays.[7] | Relatively low toxicity at low final concentrations; suitable for many phospholipids.[7] | Some lipids may have limited solubility.[9] |
| Dimethyl Sulfoxide (DMSO) | Concentrated stock solutions for a wide range of hydrophobic compounds.[7] | Excellent solvating power for highly lipophilic molecules. | Can be cytotoxic to cells, even at low concentrations.[7] |
| Chloroform:Methanol (e.g., 2:1 v/v) | Lipid extraction, analytical preparations (e.g., TLC), and creating lipid films for liposome formation.[7][8][10] | Superior ability to dissolve a broad spectrum of lipid classes.[8] | Highly toxic and not suitable for direct use in biological systems; must be completely removed.[9][11] |
Q3: What are lipid-based drug delivery systems (LBDDS) and what are the main types?
A3: LBDDS are formulations designed to improve the solubility and bioavailability of poorly water-soluble drugs by incorporating them into lipid excipients.[3][12] These systems can be tailored for various administration routes, including oral, topical, and parenteral.[3] They work by presenting the drug in a solubilized form, which circumvents the dissolution step that often limits absorption.[2][5]
Table 2: Overview of Key Lipid-Based Drug Delivery Systems (LBDDS)
| LBDDS Type | Description | Typical Size | Key Advantage |
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[11] Can carry both hydrophilic and lipophilic drugs.[11][13] | 50 - 1000 nm | High biocompatibility; versatile for carrying different drug types.[11][14] |
| Micelles | Aggregates of surfactant molecules that form in a liquid, with hydrophobic cores and hydrophilic shells.[15][16] Form above the Critical Micelle Concentration (CMC).[15] | 5 - 100 nm | Simple to prepare; effective at solubilizing hydrophobic compounds.[2] |
| Nanoemulsions | Oil-in-water dispersions stabilized by surfactants, with very small droplet sizes.[6] | < 100-200 nm | Large surface area for drug absorption; often optically clear.[5] |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid core matrix. Bioactive compounds can be entrapped within the structure.[17] | 50 - 1000 nm | Controlled drug release; protection of encapsulated drugs from degradation.[17] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1][5] | 100 - 300 nm | Spontaneously form emulsions in the GI tract, enhancing drug absorption.[5] |
Q4: What is the role of surfactants and the Critical Micelle Concentration (CMC)?
A4: Surfactants are amphiphilic molecules that reduce surface tension between liquids or between a liquid and a solid.[18] In aqueous solutions, when the surfactant concentration reaches a certain threshold, the molecules aggregate to form structures called micelles.[15][19] This threshold is known as the Critical Micelle Concentration (CMC).[15][20] Above the CMC, the hydrophobic cores of the micelles can encapsulate lipid compounds, effectively solubilizing them in the aqueous medium.[16] This process is a cornerstone of many lipid solubilization techniques.[21][22]
Q5: How do cyclodextrins work to improve lipid solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] This structure allows them to encapsulate lipophilic molecules, or parts of molecules, within their cavity, forming a "host-guest" inclusion complex.[23][25] The resulting complex has a hydrophilic exterior, which makes it much more soluble in water.[23] This mechanism effectively shields the hydrophobic lipid from the aqueous environment, increasing its apparent solubility and stability.[24][26]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during lipid solubilization experiments.
Problem: My final lipid solution is cloudy or contains visible precipitates.
-
Possible Cause 1: Incomplete Solubilization. The lipid may not have fully dissolved in the initial solvent or dispersed in the aqueous medium.
-
Possible Cause 2: Reached Solubility Limit. The concentration of the lipid may have exceeded its solubility limit in the final aqueous buffer.
-
Possible Cause 3: Temperature Effects. Some lipids may precipitate out of solution when cooled.
-
Solution: Ensure the working solution is maintained at a temperature that keeps the lipid soluble. Prepare the solution immediately before use if it is not stable at room or refrigerated temperatures.
-
Problem: The solvent used to dissolve my lipid is causing toxicity in my cell culture.
-
Possible Cause: High Concentration of Organic Solvent. Solvents like DMSO and ethanol can be toxic to cells, especially at higher concentrations.[7]
-
Solution 1: Reduce Solvent Concentration. Prepare a more concentrated lipid stock solution so that the final volume of solvent added to the cell culture medium is minimal (typically <0.1% - 0.5% v/v).
-
Solution 2: Use a Carrier Protein. For in vitro studies, a common method is to complex the lipid with a carrier protein like bovine serum albumin (BSA). This involves first dissolving the lipid and creating a thin film by evaporating the solvent, then resuspending the film in a BSA solution. This method delivers the lipid to cells while avoiding solvent toxicity.
-
Solution 3: Use a Delivery System. Encapsulate the lipid in a non-toxic delivery vehicle like a liposome. The liposome can then be added to the cell culture medium.[14]
-
Problem: My liposome formulation shows low encapsulation efficiency for a lipophilic drug.
-
Possible Cause 1: Drug Precipitation. The drug may be precipitating out during the hydration step instead of integrating into the lipid bilayer.
-
Possible Cause 2: Incorrect Hydration Conditions. The temperature and agitation during hydration can affect encapsulation.
-
Solution: Perform the hydration step at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids used.[13] This makes the lipid bilayers more fluid and better able to incorporate the drug.
-
-
Possible Cause 3: Unsuitable Lipid Composition. The chosen lipids may not be optimal for accommodating the drug molecule.
-
Solution: Vary the lipid composition. For example, including cholesterol can increase the stability and drug retention of the bilayer.[27] Experiment with different phospholipid chain lengths and headgroups.
-
Problem: My lipid formulation is unstable and aggregates or precipitates over time.
-
Possible Cause 1: Unfavorable Surface Charge. Nanoparticles or liposomes with a near-neutral surface charge (zeta potential) are prone to aggregation.
-
Solution: Incorporate a charged lipid (e.g., phosphatidylserine, DOTAP) into the formulation to increase the magnitude of the zeta potential. This creates electrostatic repulsion between particles, improving colloidal stability.
-
-
Possible Cause 2: Improper Storage. Temperature fluctuations can cause lipids to fall out of solution or formulations to fuse.
-
Possible Cause 3: Particle Size Distribution. A formulation with a wide range of particle sizes (high polydispersity) may be less stable.
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Preparation of a Lipid-BSA Complex for Cell Culture Delivery
This protocol describes how to prepare a lipid solution for cell culture applications by complexing it with Bovine Serum Albumin (BSA), minimizing solvent toxicity.
Materials:
-
Lipid of interest
-
Organic Solvent (e.g., Methanol or Ethanol)
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Glass vials, Argon or Nitrogen gas, Sonicator, Heating block/water bath
Procedure:
-
Prepare Lipid Stock: Dissolve the lipid in a suitable organic solvent (e.g., 95:5 methanol:water) to create a stock solution (e.g., 0.5 mg/mL). Ensure it is fully dissolved, using sonication and gentle heat if necessary.
-
Create Lipid Film: In a glass vial, add the desired amount of the lipid stock solution. Evaporate the solvent under a gentle stream of nitrogen or argon gas while rotating the vial. This creates a thin, even film of lipid on the vial's inner surface. For complete solvent removal, place the open vial under a vacuum for at least 1-2 hours.
-
Prepare BSA Solution: Prepare a BSA solution (e.g., 4 mg/mL) in sterile PBS or serum-free medium. Warm this solution to 37°C.
-
Form the Complex: Add the warm BSA solution to the vial containing the dried lipid film. The volume should be calculated to achieve the desired final lipid concentration.
-
Incubate and Dissolve: Incubate the mixture for 30 minutes at 37°C. Intermittently vortex or sonicate gently to ensure the lipid film is completely resuspended and complexed with the BSA. The final solution should be clear.
-
Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm syringe filter. The lipid-BSA complex is now ready to be added to your cell culture medium.
Caption: Workflow for preparing a lipid-BSA conjugate. (Max-width: 760px)
Protocol 2: Preparation of Liposomes by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed further to form unilamellar vesicles (SUVs or LUVs).[9][27]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (Chloroform or Chloroform:Methanol mixture)[10]
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or Extruder
Procedure:
-
Lipid Dissolution: Weigh and dissolve the desired lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[9]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid Tc. Apply a vacuum to slowly remove the organic solvent.[9] A thin, uniform lipid film will form on the inner wall of the flask.[29] Continue evaporation under high vacuum for at least 2 hours to remove all residual solvent.[10]
-
Hydration: Add the aqueous hydration buffer to the flask.[13] The buffer should be pre-warmed to a temperature above the lipid Tc.[13] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[11]
-
Vesicle Formation: Agitate the flask by hand or continue rotation on the evaporator (without vacuum) until the lipid film is fully resuspended in the buffer.[13] This process swells the lipid sheets and causes them to self-assemble into multilamellar vesicles (MLVs). The resulting suspension will appear milky.
-
Sizing (Optional): To produce smaller, more uniform vesicles, the MLV suspension must be downsized.
-
Sonication (for SUVs): Place the vial containing the MLV suspension in a bath sonicator for 5-15 minutes until the solution clarifies.[30]
-
Extrusion (for LUVs): Load the MLV suspension into an extruder and repeatedly pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[27] This is also performed at a temperature above the lipid Tc.
-
References
- 1. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Lipid-based systems as a promising approach for enhancing the bioavailability of poorly water-soluble drugs - ProQuest [proquest.com]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. Lipid based Ingredient Handling & Solubilization Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Liposomes - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. rsc.org [rsc.org]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 13. romanpub.com [romanpub.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. justagriculture.in [justagriculture.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 21. Characterization of the solubilization of lipid bilayers by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. mdpi.com [mdpi.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ableweb.org [ableweb.org]
- 30. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
"Minimizing side reactions in the synthesis of diynes"
Technical Support Center: Synthesis of Diynes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of diynes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during diyne synthesis, focusing on practical solutions and preventative measures.
Q1: My primary side product is the homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?
A1: Homocoupling is a common side reaction, especially in copper-catalyzed reactions like the Sonogashira coupling.[1] It is promoted by the presence of oxygen which facilitates the oxidative dimerization of the terminal alkyne.[1]
-
Maintain an Inert Atmosphere: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere, such as argon or nitrogen.[1] Use degassed solvents and proper Schlenk line or glovebox techniques.[1][2]
-
Control Copper Concentration: Excess copper(I) catalyst can accelerate the rate of homocoupling.[1] Reduce the loading of the copper co-catalyst to the minimum effective amount. In some cases, a copper-free protocol may be the best alternative.[1]
-
Add a Reducing Agent: For certain protocols like ATRP synthesis involving alkynes, adding an excess of a reducing agent, such as tin(II) 2-ethylhexanoate or sodium L-ascorbate, can suppress Glaser coupling by preventing the oxidation of the Cu(I) catalyst.[3]
-
Low Temperature: Cooling the reaction mixture (e.g., below -28°C) before exposure to air can completely prevent Glaser coupling during workup.[3]
Q2: I am trying to synthesize an unsymmetrical diyne, but I'm getting a mixture of both homocoupled products and the desired heterodimer. What is the best strategy?
A2: Synthesizing unsymmetrical diynes requires conditions that favor cross-coupling over homocoupling.
-
Cadiot-Chodkiewicz Coupling: This is the classic method for synthesizing unsymmetrical diynes. It involves the coupling of a terminal alkyne with a 1-haloalkyne, typically using a copper(I) salt catalyst.[4] This method inherently avoids homocoupling of the terminal alkyne partner.
-
Use of Protecting Groups: A robust strategy involves protecting one of the terminal alkynes with a protecting group, such as a trialkylsilyl group (e.g., TMS, TIPS).[5][6][7] Perform a coupling reaction with the unprotected alkyne, and then selectively deprotect the silyl group to reveal the second terminal alkyne for a subsequent reaction.[6]
-
Solid-Support Synthesis: One approach to prevent homodimerization is to immobilize one terminal alkyne on a solid support. This creates pseudo-high dilution conditions that preclude homodimerization of the immobilized alkyne. The homodimer of the soluble alkyne, which is used in excess, can be easily washed away.[8]
Q3: My cross-coupling reaction is sluggish or fails to proceed. What are the common causes of catalyst inactivity?
A3: Catalyst deactivation is a frequent issue in cross-coupling reactions.[2]
-
Catalyst Oxidation: The active Pd(0) species is sensitive to oxygen.[1][2] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[1][2]
-
Palladium Black Formation: The active Pd(0) can aggregate to form inactive palladium black, often visible as a black precipitate.[2] Using appropriate ligands can stabilize the catalyst and prevent this aggregation.[2]
-
Inappropriate Ligand Choice: For challenging or sterically hindered substrates, standard ligands like PPh₃ may be insufficient.[1] Bulkier, more electron-rich phosphine ligands (e.g., XPhos, sXPhos, PtBu₃) can promote the rate-limiting oxidative addition step and improve catalyst performance.[1]
-
Reagent Purity: Ensure all starting materials, solvents, and bases are pure and anhydrous.[2] Trace impurities in amines or degradation of boronic acids (in Suzuki couplings) can poison the catalyst.[2]
Q4: How can I effectively purify my diyne product from byproducts and residual catalyst?
A4: Purification strategies depend on the physical properties of your diyne and the impurities present.
-
Removal of Copper: Copper catalysts can often be removed by washing the organic layer with a saturated aqueous solution of ammonium chloride or a dilute solution of EDTA. These agents chelate the copper ions, drawing them into the aqueous phase.[9]
-
Column Chromatography: This is a versatile method for separating diynes from byproducts.
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity. This is effective for separating compounds with close Rf values.[9] The non-polar homocoupling byproduct will typically elute first.[9]
-
Alternative Stationary/Mobile Phases: If silica gel is ineffective, consider using alumina (basic, neutral, or acidic) which offers different selectivity.[5] For non-polar compounds, a toluene/hexanes system might provide better separation than ethyl acetate/hexanes.[9]
-
-
Recrystallization: If the desired diyne is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[3][6][9] This technique is not suitable for liquid diynes.[9]
Data Summary Tables
Table 1: Troubleshooting Common Problems in Diyne Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| High Yield of Homocoupling Byproduct | Presence of oxygen, High copper concentration, Slow cross-coupling rate | Use a strictly inert atmosphere, Reduce copper loading, Use a more active catalyst/ligand system, Consider a copper-free protocol | [1] |
| Low or No Product Formation | Catalyst inactivity (oxidation, aggregation), Inappropriate ligand, Insufficiently strong base, Low temperature | Degas all reagents/solvents, Use stabilizing ligands, Switch to a bulkier/electron-rich ligand, Use a stronger base (e.g., Cs₂CO₃, K₂CO₃), Increase reaction temperature | [1][2] |
| Difficulty Synthesizing Unsymmetrical Diynes | Statistical mixture of homo- and hetero-coupled products | Use Cadiot-Chodkiewicz coupling (terminal alkyne + 1-haloalkyne), Employ a protecting group strategy, Utilize solid-phase synthesis to prevent homocoupling of one partner | [4][8] |
| Product Decomposition | Harsh reaction conditions, Presence of oxidizing species | Use milder bases and lower temperatures, Ensure complete removal of oxygen, Consider adding radical scavengers in specific bioconjugation reactions | [10] |
Table 2: Comparison of Common Coupling Reactions for Symmetrical Diyne Synthesis
| Reaction | Catalyst/Reagents | Key Features & Conditions | Advantages | Disadvantages | Citation(s) |
| Glaser Coupling | Catalytic Cu(I) salt (e.g., CuCl), Base (e.g., ammonia, amine), Oxidant (O₂) | The original method; often heterogeneous. | Simple reagents. | Can be slow; requires O₂; risk of explosion with copper acetylide intermediates. | [11][12][13] |
| Eglinton Coupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), Pyridine | Anhydrous conditions; does not require an external oxidant like O₂. | Avoids the need for an oxygen atmosphere. | Requires stoichiometric amounts of copper salt. | [11][14][15] |
| Hay Coupling | Catalytic Cu(I) salt with a ligand (e.g., CuCl/TMEDA), O₂ | Homogeneous reaction due to the soluble Cu-TMEDA complex. | Faster reaction rates; versatile due to better solubility in organic solvents. | Still relies on O₂ as the terminal oxidant. | [11][13][16][17] |
Table 3: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection | Key Features | Citation(s) |
| Trimethylsilyl | TMS | TMSCl, base (e.g., Et₃N, LDA) | Mild conditions: K₂CO₃/MeOH; TBAF/THF | Less sterically hindered, easily removed. Good for selective deprotection in the presence of bulkier silyl groups. | [5][6][7] |
| Triisopropylsilyl | TIPS | TIPSCl, base (e.g., Imidazole) | TBAF/THF (more forcing than for TMS) | More robust and sterically hindered than TMS, providing greater stability. | [3][6] |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBDMSCl, base (e.g., Imidazole) | TBAF/THF | Stability is intermediate between TMS and TIPS. | [7] |
| Diphenyl(oxophosphinoyl) | Ph₂P(O) | Ph₂P(O)Cl | Strong base (e.g., K₂CO₃/MeOH) | A highly polar protecting group, which can aid in purification. | [5] |
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for low-yield diyne synthesis.
Caption: Logic diagram for unsymmetrical diyne synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 8. Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Eglinton Reaction [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Glaser Coupling, Hay Coupling [organic-chemistry.org]
"Preventing degradation of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation from exposure to oxygen, light, and elevated temperatures. The polyyne and unsaturated alcohol functionalities in its structure are prone to oxidation, polymerization, and other decomposition reactions.
Q2: What are the recommended storage conditions for long-term stability?
A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Storage at -20°C or below is advisable to minimize degradation.
Q3: How can I minimize degradation when handling the compound for experiments?
A3: To minimize degradation during experimental use, it is crucial to handle the compound under subdued light and to use deoxygenated solvents. Prepare solutions fresh and use them promptly. Avoid prolonged exposure to ambient air and light.
Q4: What are the visible signs of degradation?
A4: Degradation of polyacetylenic compounds can sometimes be observed as a change in color (e.g., yellowing or browning) or the formation of precipitates in solution. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential.
Q5: Which analytical techniques are suitable for assessing the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common and effective method for assessing the purity and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of active compound concentration in solution over a short period.
-
Appearance of unknown peaks in the chromatogram.
-
Discoloration of the solution.
Possible Causes and Solutions:
| Cause | Solution |
| Oxygen in the solvent | Use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes. |
| Exposure to light | Prepare solutions and conduct experiments under amber or low-intensity light. Protect solutions from direct light by wrapping containers in aluminum foil. |
| Reactive solvent | Ensure the solvent is of high purity and free from peroxides. Test for peroxides in ethers like THF or dioxane before use. |
| Incompatible pH | If working with buffered solutions, evaluate the stability of the compound at different pH values. Polyynes can be sensitive to acidic or basic conditions. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of bioactivity or analytical measurements.
-
Variable peak areas for the main compound in replicate analyses.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent sample handling | Standardize the sample preparation procedure, minimizing the time the compound is exposed to air and light. |
| Stock solution degradation | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, store it under inert gas at -20°C or below and re-qualify its purity before use. |
| Adsorption to container surfaces | Use silanized glassware or low-adsorption plasticware for preparing and storing solutions of this lipophilic compound. |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC-PDA
Objective: To assess the stability of the compound under various storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable deoxygenated solvent (e.g., acetonitrile or ethanol).
-
Storage Conditions: Aliquot the solution into amber glass vials. For each condition, prepare triplicate samples.
-
Condition A: 2-8°C, ambient air
-
Condition B: 2-8°C, under argon
-
Condition C: -20°C, ambient air
-
Condition D: -20°C, under argon
-
Condition E: 40°C, ambient air (accelerated degradation)
-
-
Time Points: Analyze the samples at initial (T=0), 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitoring at the λmax of the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of the initial compound remaining at each time point. The appearance of new peaks should be noted and their peak areas recorded.
Data Presentation
Table 1: Hypothetical Stability Data for this compound (% Remaining)
| Storage Condition | T=0 | 1 Week | 2 Weeks | 4 Weeks | 8 Weeks |
| 2-8°C, Ambient Air | 100 | 95.2 | 90.5 | 82.1 | 70.3 |
| 2-8°C, Under Argon | 100 | 99.1 | 98.2 | 96.5 | 94.0 |
| -20°C, Ambient Air | 100 | 98.5 | 97.1 | 95.0 | 92.3 |
| -20°C, Under Argon | 100 | 99.8 | 99.5 | 99.1 | 98.7 |
| 40°C, Ambient Air | 100 | 75.3 | 55.1 | 30.2 | 10.1 |
Visualizations
Technical Support Center: Accurate Quantification of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
This guide provides refined methodologies, troubleshooting advice, and frequently asked questions for the accurate quantification of the complex polyacetylene, Octadeca-9,17-diene-12,14-diyne-1,11,16-triol. Due to the specific nature of this molecule, the following protocols and advice are based on established best practices for the analysis of similar long-chain polyacetylenic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary analytical technique for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended approach.[1][2] HPLC is well-suited for separating complex mixtures of polyacetylenes.[3][4] DAD provides spectral data to confirm peak purity and identity based on the compound's chromophores, while MS offers higher sensitivity and structural confirmation.[1][5] Gas Chromatography (GC-MS) may also be used, but it requires a derivatization step to increase the volatility of the triol functional groups.[2][6]
Q2: This compound appears to be unstable. How can I prevent degradation during sample preparation and analysis?
A2: Polyacetylenes are often sensitive to light, heat, and oxygen. To minimize degradation, use amber vials, work on ice, and minimize the time between sample preparation and injection. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to your extraction solvent. It is also known that heat processing can reduce polyacetylene levels, so avoid high temperatures.[5]
Q3: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram. What are the common causes?
A3: Poor peak shape can stem from several issues:
-
Column Degradation: The stationary phase may be deteriorating. Consider flushing the column with a strong solvent or replacing it.[7]
-
Mobile Phase Incompatibility: The pH or solvent composition of your mobile phase may be suboptimal for your analyte.[7]
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[8]
-
Secondary Interactions: The triol groups may be interacting with active sites on the silica backbone of the column. Using a mobile phase modifier or a column with a different stationary phase can help mitigate this.[8]
Q4: My calibration curve is not linear. What should I investigate?
A4: Non-linearity in a calibration curve can be caused by detector saturation at high concentrations, analyte degradation in the prepared standards, or errors in serial dilutions. Verify your standard preparation procedure, check for analyte stability over the analysis time, and if necessary, narrow the concentration range of your calibration curve.
Q5: How do I select a suitable internal standard (IS) for this analysis?
A5: An ideal internal standard should be structurally similar to the analyte, not naturally present in the samples, and elute near the analyte of interest without co-eluting. For this compound, a deuterated version of the molecule would be ideal for MS detection. Alternatively, a similar polyacetylenic alcohol with a slightly different chain length could be used.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal | 1. Analyte degradation. 2. Incorrect UV detection wavelength. 3. Poor ionization in MS. 4. Sample concentration is below the limit of detection (LOD). | 1. Review sample handling procedures; use fresh samples. 2. Use a DAD to determine the optimal absorbance wavelength (λmax). Polyacetylenes often have characteristic UV spectra.[9] 3. Optimize MS source parameters (e.g., capillary voltage, gas flow). Test different ionization modes (ESI, APCI). 4. Concentrate the sample using solid-phase extraction (SPE) or nitrogen evaporation. |
| Shifting Retention Times | 1. Leak in the HPLC system. 2. Inconsistent mobile phase preparation or degradation. 3. Column temperature fluctuations. 4. Column aging or contamination. | 1. Check all fittings and pump seals for leaks.[10] 2. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[7] 3. Use a column oven to maintain a stable temperature.[8] 4. Flush the column with a strong solvent sequence. If the problem persists, replace the column.[11] |
| Ghost Peaks or Carryover | 1. Contamination in the autosampler or injector port. 2. Insufficient needle wash between injections. 3. High sample concentration adsorbing to system components. | 1. Clean the injector and sample loop.[12] 2. Use a strong solvent (e.g., isopropanol) in your needle wash method and increase the wash volume/duration. 3. Inject a series of blank solvents after a high-concentration sample to check for carryover. Dilute samples if necessary.[12] |
| Noisy or Drifting Baseline | 1. Air bubbles in the pump or detector. 2. Contaminated or poor-quality mobile phase solvents. 3. Detector lamp failure or instability. 4. Leaks in the system. | 1. Thoroughly degas the mobile phase and purge the pump.[7] 2. Use HPLC-grade or MS-grade solvents and additives.[11] 3. Check the detector's diagnostic logs for lamp energy and lifetime. 4. Inspect the system for loose fittings, especially around the detector flow cell.[7] |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV/DAD
This protocol outlines a general method for the quantification of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL amber volumetric flask.
-
Dissolve and bring to volume with methanol. This is your stock solution.
-
Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol in amber vials.
-
For unknown samples, perform a solid-liquid extraction with methanol, followed by filtration through a 0.22 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the wavelength of maximum absorbance (λmax) determined from a UV scan of the analyte (typically 215-285 nm for polyacetylenes).[2][3] Record spectra from 200-400 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered good linearity.[3]
-
Quantify the analyte in unknown samples using the calibration curve.
-
Protocol 2: Quantification by GC-MS (with Derivatization)
This method is an alternative for volatile analysis. The triol requires derivatization to increase volatility.
-
Derivatization (Silylation):
-
Evaporate a known volume of the methanolic sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane).[13]
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers.[6]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the derivatized analyte.
-
-
Quantitative Data Summary
The following tables present example data from a hypothetical method validation study for the HPLC-UV/DAD protocol described above.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 50 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantification (LOQ) | 0.50 µg/mL | - |
| Intra-day Precision (%RSD) | 1.8% | ≤ 2% |
| Inter-day Precision (%RSD) | 2.5% | ≤ 3% |
| Accuracy (Recovery %) | 98.5% - 102.1% | 95% - 105% |
Table 2: Example Quantification of Prepared Samples
| Sample ID | Peak Area | Calculated Conc. (µg/mL) |
| Standard 1 (5 µg/mL) | 152,430 | 5.0 |
| Standard 2 (10 µg/mL) | 301,550 | 10.0 |
| Sample A | 245,180 | 8.1 |
| Sample B | 45,890 | 1.5 |
| Sample C | 465,210 | 15.4 |
Visualized Workflows and Logic
The following diagrams illustrate key processes for the quantification of this compound.
Caption: General analytical workflow for quantification.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Quantification of polyacetylenes in apiaceous plants by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. mdpi.com [mdpi.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ijnrd.org [ijnrd.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Structure-Activity Relationship of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol and its analogs, a class of polyacetylenic oxylipins with demonstrated biological activities. While comprehensive SAR studies on this specific C18 triol are limited, this document synthesizes available data on closely related C17 and C18 polyacetylenes, such as panaxytriol and falcarinol-type compounds, to elucidate key structural determinants of their bioactivity. The guide presents quantitative data from various studies, details common experimental protocols, and visualizes relevant signaling pathways to inform future research and drug development efforts.
Structure-Activity Relationship Insights
The biological activity of polyacetylenic oxylipins is intrinsically linked to their unique structural features. The presence and configuration of hydroxyl groups, the polyacetylene chain, and terminal functionalities all play critical roles in modulating their cytotoxic, anti-inflammatory, and antimicrobial effects.
-
Hydroxyl Groups: The number and position of hydroxyl groups are crucial for activity. For instance, in the C17 analog panaxytriol, the diol at C9-C10 is a key feature. Chemical modification of this diol, such as its conversion to an acetonide, has been shown to significantly enhance cytotoxic activity against human lymphoblastic leukemia cells.[1] This suggests that modifying the polarity and steric hindrance around these hydroxyl groups can directly impact biological efficacy.
-
Polyacetylene Chain: The conjugated diyyne system is a hallmark of this class of compounds and is believed to be essential for their alkylating properties, which may contribute to their mechanism of action.[2][3] The length and rigidity of this chain influence how the molecule interacts with its biological targets.
-
Terminal Groups: Variations at the termini of the carbon chain also affect activity. Studies on C17 and C18 acetylenic oxylipins indicate that a terminal double bond can confer potent inhibitory effects on cancer cell proliferation compared to analogs with a terminal single bond.[2]
Quantitative Comparison of Analog Cytotoxicity
The following tables summarize the cytotoxic activities of various polyacetylene analogs against several human cancer cell lines, providing a basis for comparative analysis.
Table 1: Cytotoxicity of Panaxytriol and its Acetonide Analog
| Compound | Cell Line | IC50 (µM) | Reference |
| Panaxytriol (PXT) | CCRF-CEM (human lymphoblastic leukemia) | 5.0 | [1] |
| Panaxytriol Acetonide (PXTA) | CCRF-CEM (human lymphoblastic leukemia) | 2.3 | [1] |
Table 2: Cytotoxicity of C17 Polyacetylenes from Panax ginseng against Ovarian Cancer Cells
| Compound | A2780 (p53-positive) IC50 (µM) | SKOV3 (p53-null) IC50 (µM) | Reference |
| Acetylpanaxydol | Potent | Potent | [4] |
| (3R,9R,10R)-Panaxytriol | Potent | Potent | [4] |
| Panaquinquecol 4 | 7.60 ± 1.33 | 27.53 ± 1.22 | [4] |
Table 3: Cytotoxicity of Polyacetylenes from Tridax procumbens
| Compound | K562 (human chronic myelogenous leukemia) IC50 (µM) | Reference |
| (3S,10R)-tridaxin B | 2.62 | [5] |
| (3S,10S)-tridaxin B | 14.43 | [5] |
| Tridaxin F | 17.91 | [5] |
Key Signaling Pathways and Mechanisms of Action
Polyacetylenic oxylipins exert their biological effects through multiple mechanisms, often involving the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress response.
One of the primary anti-inflammatory mechanisms involves the inhibition of the NF-κB signaling pathway .[6] By preventing the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit, these compounds can down-regulate the expression of pro-inflammatory mediators like iNOS and COX-2.[5]
Caption: Inhibition of the NF-κB signaling pathway by polyacetylenes.
The cytotoxic effects of these compounds are often mediated by the induction of apoptosis .[2][5] This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to cellular stress and activation of caspase cascades.
Caption: Generalized apoptosis induction pathway by polyacetylenes.
Furthermore, some polyacetylenes have been shown to activate the Keap1-Nrf2 signaling pathway , a critical regulator of cellular antioxidant responses.[3] By inducing the expression of phase 2 detoxifying and antioxidant enzymes, these compounds can enhance cellular protection against oxidative stress.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of the biological activity of natural products and their analogs.
Cytotoxicity Assays (e.g., MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., polyacetylene analogs) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity Assays (e.g., Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Bacillus subtilis or Pseudomonas fluorescens) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[7]
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[7]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: General workflows for cytotoxicity and antimicrobial assays.
References
- 1. pnas.org [pnas.org]
- 2. Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
A Comparative Guide to the Antifungal Activity of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol in a Novel Validation Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of the natural polyacetylene, Octadeca-9,17-diene-12,14-diyne-1,11,16-triol, with standard antifungal agents. A novel, multi-faceted validation model is proposed to rigorously assess its potential as a therapeutic agent. This model integrates in vitro susceptibility testing against clinically relevant pathogens with an in vivo model of systemic fungal infection.
Introduction to this compound
This compound is a polyacetylene compound isolated from the leaves of Cassonia barteri. Previous studies have demonstrated its in vitro antifungal activity against the plant-pathogenic fungus Cladosporium cucumerinum. This guide explores its activity in a more clinically relevant context, comparing it with established antifungal drugs, Amphotericin B and Fluconazole.
The Proposed Novel Validation Model
To thoroughly evaluate the antifungal potential of novel compounds like this compound, we propose a two-stage validation model:
-
Stage 1: Expanded In Vitro Susceptibility Profiling: This stage involves determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically significant fungal pathogens, including Candida albicans and Cryptococcus neoformans.
-
Stage 2: In Vivo Efficacy Assessment: This stage utilizes a murine model of systemic infection to evaluate the compound's ability to reduce fungal burden in a living organism.
Below is a diagram illustrating the workflow of this proposed validation model.
Unveiling the Red Cell Threat: A Comparative Look at the Hemolytic Activity of Natural Polyacetylenes
For Immediate Release
A comprehensive analysis of naturally occurring polyacetylenes reveals varying degrees of hemolytic activity, highlighting the need for careful consideration in their potential therapeutic applications. This guide provides a comparative overview of the lytic effects of several prominent polyacetylenes on red blood cells, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While a complete quantitative comparison of the 50% hemolytic concentration (HC50) for all major natural polyacetylenes is not extensively available in current literature, this guide synthesizes existing toxicological information and outlines the experimental framework for such crucial evaluations. The focus of much of the existing research on polyacetylenes like oenanthotoxin and cicutoxin has been on their potent neurotoxic effects, primarily their role as noncompetitive antagonists of the gamma-aminobutyric acid (GABA) receptor in the central nervous system.[1][2] However, understanding their interaction with cell membranes, particularly erythrocytes, is critical for a complete safety profile.
Comparative Hemolytic Activity: An Overview
Direct comparative studies detailing the HC50 values for a range of natural polyacetylenes are limited. The following table summarizes the currently understood cytotoxic profiles of key polyacetylenes, with a focus on their effects on cell viability, which can be extrapolated to infer potential hemolytic activity. It is crucial to note that the absence of a specific HC50 value does not denote a lack of hemolytic potential.
| Polyacetylene | Primary Source(s) | Known Cytotoxic Effects (Non-Erythrocyte) | Inferred Hemolytic Potential |
| Falcarinol | Carrots, Ginseng | Cytotoxic to various cancer cell lines.[3] | Potential for membrane interaction and lysis. |
| Falcarindiol | Carrots, Parsley | Exhibits cytotoxic and anti-inflammatory properties.[3] | Likely to interact with cell membranes. |
| Panaxydol | Ginseng | Induces apoptosis in cancer cells. | May possess membrane-disrupting capabilities. |
| Oenanthotoxin | Water Dropwort | Primarily neurotoxic; high general toxicity.[1] | High general toxicity suggests a potential for hemolysis. |
| Cicutoxin | Water Hemlock | Potent neurotoxin with high lethality.[2] | High lethality indicates a likelihood of cell membrane damage. |
Experimental Protocols for Hemolysis Assay
To facilitate further research and direct comparative analysis, a detailed methodology for a standard hemolysis assay is provided below. This protocol can be adapted to evaluate the hemolytic activity of various natural polyacetylenes and determine their HC50 values.
Objective: To quantify the hemolytic activity of natural polyacetylenes by determining the concentration required to lyse 50% of a red blood cell suspension (HC50).
Materials:
-
Freshly collected red blood cells (RBCs) with an anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Polyacetylene compounds of interest.
-
Positive control: Triton X-100 (1% v/v in PBS).
-
Negative control: PBS.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS three times, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of the polyacetylene compounds in PBS.
-
In a 96-well plate, add 100 µL of each polyacetylene dilution to triplicate wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
For the positive control, add 100 µL of 1% Triton X-100 to three wells, followed by 100 µL of the RBC suspension.
-
For the negative control, add 100 µL of PBS to three wells, followed by 100 µL of the RBC suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Centrifugation:
-
Centrifuge the plate to pellet the intact RBCs and cell debris.
-
-
Measurement of Hemolysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each polyacetylene concentration using the following formula:
-
-
Determination of HC50:
-
Plot the percentage of hemolysis against the logarithm of the polyacetylene concentration.
-
The HC50 value is the concentration of the polyacetylene that causes 50% hemolysis, determined from the dose-response curve.
-
Proposed Mechanism of Polyacetylene-Induced Hemolysis
While the precise signaling pathways for polyacetylene-induced hemolysis are not yet fully elucidated, a plausible mechanism involves direct interaction with the erythrocyte membrane and the induction of oxidative stress.
dot
Caption: Proposed mechanism of polyacetylene-induced hemolysis.
The lipophilic nature of polyacetylenes likely facilitates their insertion into the lipid bilayer of the erythrocyte membrane. This insertion can physically disrupt the membrane integrity, leading to increased permeability and eventual cell lysis. Furthermore, some polyacetylenes may promote the generation of reactive oxygen species (ROS). This can lead to oxidative stress, a condition where there is an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. In erythrocytes, oxidative stress can trigger lipid peroxidation, a process that damages the cell membrane and contributes to hemolysis.[4]
Conclusion
The comparative analysis of the hemolytic activity of natural polyacetylenes is a critical area for further research. While current data is sparse, the cytotoxic profiles of these compounds suggest a potential for red blood cell lysis that warrants thorough investigation. The provided experimental protocol offers a standardized approach to generate the necessary quantitative data for a comprehensive risk-benefit assessment of these natural products in drug development. A deeper understanding of their interaction with erythrocyte membranes and the associated signaling pathways will be instrumental in harnessing their therapeutic potential while ensuring patient safety.
References
- 1. Oenanthotoxin - Wikipedia [en.wikipedia.org]
- 2. Cicutoxin - Wikipedia [en.wikipedia.org]
- 3. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced nonautoimmune hemolytic anemia - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for Octadeca-9,17-diene-12,14-diyne-1,11,16-triol: A Comparative Guide
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a polyacetylene natural product that has been isolated from various plant species. Like other polyacetylenes, it exhibits a range of biological activities, including antibacterial, antifungal, and molluscicidal properties. The accurate and precise quantification of this compound in various matrices is crucial for researchers, scientists, and drug development professionals engaged in phytochemical analysis, quality control of herbal products, and pharmacological studies.
While specific cross-validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of suitable analytical techniques based on methods validated for structurally similar polyacetylenes, such as falcarinol and its derivatives. The principles and methodologies described herein are aligned with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2] This guide focuses on two prevalent and powerful analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of polyacetylenes.
| Performance Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (R²) | Typically ≥ 0.999[3][4][5] | Typically ≥ 0.994[6] |
| Accuracy (% Recovery) | 95.4–102.1%[7] | 101.4–105.4%[6] |
| Precision (% RSD) | < 2.4%[7] | < 15%[6] |
| Limit of Detection (LOD) | 0.095 - 0.518 µg/mL[3][8] | 0.1 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.296 - 0.636 µg/mL[7] | 0.2 ng/mL[6] |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and flow rate.[9][10][11] | Highly robust, with consistent performance across different instruments and laboratories.[12][13] |
| Selectivity | Good selectivity based on retention time and UV-Vis spectra. | Excellent selectivity and specificity due to mass-to-charge ratio fragmentation. |
Experimental Protocols
Detailed methodologies for the analysis of polyacetylenes using HPLC-DAD and LC-MS/MS are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
HPLC-DAD Method
Sample Preparation:
-
Extraction: Extract a known quantity of the homogenized sample material (e.g., plant tissue, herbal formulation) with a suitable organic solvent such as methanol or ethyl acetate, often facilitated by ultrasonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of water (A) and acetonitrile (B) with the following gradient: 0-10 min, 50-70% B; 10-20 min, 70-90% B; 20-25 min, 90-50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Polyacetylenes typically exhibit UV absorbance maxima between 200 and 280 nm. The DAD detector should be set to monitor a range of wavelengths to determine the optimal wavelength for quantification.
-
Injection Volume: 10-20 µL.
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from certified reference standards of the target compound or a suitable surrogate standard.
LC-MS/MS Method
Sample Preparation: Sample preparation is similar to that for HPLC-DAD, with a greater emphasis on sample cleanup to minimize matrix effects. Solid-phase extraction (SPE) may be employed for complex matrices.
Chromatographic Conditions: The chromatographic conditions are generally similar to the HPLC-DAD method, often with a faster gradient to reduce run times.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode. Optimization is required to determine the most sensitive ionization mode for the target analyte.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition. This provides high selectivity and sensitivity.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and source temperature need to be optimized for the specific instrument and analyte.
Data Analysis: Quantification is performed using a calibration curve generated from a series of dilutions of a certified reference standard. An internal standard is often used to correct for variations in sample preparation and instrument response.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the analysis and validation of analytical methods for polyacetylenes.
Caption: Reported biological activities of this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the anti-neoplastic polyacetylene falcarinol from carrots in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 13. Robustness of Analytical Chemical Methods and Pharmaceutical Technological Products, Volume 19 - 1st Edition | Elsevier Shop [shop.elsevier.com]
Unraveling the Molecular Target of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene found in plants of the Araliaceae family.[1][2] While direct molecular target identification for this specific compound remains an area of active investigation, extensive research on structurally similar polyacetylenes, such as falcarinol-type compounds and panaxytriol, provides significant insights into its probable mechanisms of action. This guide offers a comparative analysis of the known molecular targets and biological activities of these related compounds, presenting experimental data to inform future research and drug development efforts.
The current body of evidence suggests that polyacetylenes, as a class, exert their effects through the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression. The primary molecular pathways implicated are the NF-κB signaling cascade, the Nrf2-Keap1 antioxidant response pathway, and the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway. Furthermore, these compounds have been observed to induce endoplasmic reticulum (ER) stress, contributing to their cytotoxic effects against cancer cells.
This guide will delve into the experimental evidence supporting the interaction of polyacetylenes with these targets, comparing the activities of representative compounds and providing detailed experimental protocols to facilitate further investigation into the precise molecular target of this compound.
Comparative Analysis of Molecular Targets
The biological activities of this compound and its analogs are attributed to their interaction with multiple cellular targets. Below is a summary of the key signaling pathways and a comparison of the effects of related polyacetylenes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.[3] Falcarinol-type polyacetylenes have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[3][4] This anti-inflammatory action is a key aspect of their potential therapeutic effects.
Nrf2-Keap1 Antioxidant Response Pathway
The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Falcarindiol has been shown to activate this pathway by covalently modifying Keap1, leading to the nuclear translocation of Nrf2 and the expression of antioxidant enzymes.[5] This mechanism contributes to the cytoprotective and anti-inflammatory effects of these compounds.[6][7]
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Signaling
PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Falcarindiol has been identified as a partial agonist of PPARγ, which may contribute to its anti-diabetic and anti-neoplastic properties.[7][8][9]
Endoplasmic Reticulum (ER) Stress Induction
Falcarindiol has been shown to induce ER stress in cancer cells, leading to the unfolded protein response (UPR) and ultimately apoptosis.[10][11] This mechanism is a significant contributor to the anti-cancer activity of these compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of polyacetylenes related to this compound.
Table 1: Cytotoxicity of Falcarinol-type Polyacetylenes in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Falcarinol | Caco-2 (colon cancer) | Proliferation Assay | 2.5-5 µg/mL | [12][13] |
| Falcarindiol | Caco-2 (colon cancer) | Proliferation Assay | 10-20 µg/mL | [12][13] |
| Panaxydol | Caco-2 (colon cancer) | Proliferation Assay | 5-10 µg/mL | [12][13] |
| Falcarindiol | MDA-MB-231 (breast cancer) | Viability Assay | ~12 µM | [14] |
| Falcarindiol | MDA-MB-468 (breast cancer) | Viability Assay | ~12 µM | [14] |
| Falcarindiol | B16 (melanoma) | Melanogenesis Assay | 2.9 µg/mL | [14] |
| Panaxytriol | A2780 (ovarian cancer) | Cytotoxicity Assay | Not specified, but showed activity | [15] |
| Panaxytriol | SKOV3 (ovarian cancer) | Cytotoxicity Assay | Not specified, but showed activity | [15] |
Table 2: Antibacterial Activity of Panaxytriol
| Compound | Bacteria | Assay | MIC Value | Reference |
| Panaxytriol | Helicobacter pylori | Broth Microdilution | 50 µg/mL | [16][17] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to determine the biological activities of polyacetylenes.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., falcarinol, falcarindiol) for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet staining.
-
The absorbance is measured using a microplate reader, and the IC50 values are calculated from dose-response curves.
-
NF-κB Activity Assay
-
Objective: To measure the inhibition of NF-κB activation.
-
General Protocol (Reporter Gene Assay):
-
Cells are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Cells are pre-treated with the test compound for a short period before stimulation with an NF-κB activator (e.g., TNF-α, LPS).
-
After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.[18]
-
Nrf2 Activation Assay
-
Objective: To assess the activation of the Nrf2 pathway.
-
General Protocol (Western Blot Analysis):
-
Cells are treated with the test compound for various time points.
-
Nuclear and cytoplasmic protein fractions are isolated.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against Nrf2 and loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction).
-
An increase in nuclear Nrf2 levels indicates pathway activation.[5]
-
-
Reporter Gene Assay: Similar to the NF-κB assay, a reporter construct containing the Antioxidant Response Element (ARE) upstream of a luciferase gene can be used.[19][20]
PPARγ Activation Assay
-
Objective: To determine the agonistic activity of a compound on PPARγ.
-
General Protocol (Reporter Gene Assay):
ER Stress Analysis
-
Objective: To detect the induction of ER stress.
-
General Protocol (Western Blot Analysis):
-
Cells are treated with the test compound for different durations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Membranes are probed with antibodies against ER stress markers such as GRP78 (BiP), CHOP, and the phosphorylated forms of PERK and eIF2α.
-
An increase in the expression of these markers indicates the induction of ER stress.[10][22]
-
Experimental Workflow Example: Confirming a Molecular Target
Conclusion
While the precise molecular target of this compound is yet to be definitively identified, the available evidence from structurally related polyacetylenes strongly suggests its involvement in the modulation of the NF-κB, Nrf2-Keap1, and PPARγ signaling pathways, as well as the induction of ER stress. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the mechanism of action of this and other related natural products. Future studies employing techniques such as affinity chromatography, chemical proteomics, and computational modeling will be instrumental in pinpointing the direct binding partners of this compound and elucidating its full therapeutic potential.
References
- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Falcarinol [tiiips.com]
- 3. mdpi.com [mdpi.com]
- 4. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model [mdpi.com]
- 5. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 8. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+)-(3R,8S)-Falcarindiol | TargetMol [targetmol.com]
- 12. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of falcarinol and related aliphatic C(17)-polyacetylenes on intestinal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro anti-Helicobacter pylori activity of panaxytriol isolated from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cornell.flintbox.com [cornell.flintbox.com]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Benchmarking the synthetic route of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide presents a prospective benchmark of two plausible synthetic strategies for Octadeca-9,17-diene-12,14-diyne-1,11,16-triol, based on well-established and robust chemical transformations frequently employed in the synthesis of polyacetylenic natural products.[3][4] The proposed routes are evaluated based on anticipated efficiency, stereochemical control, and overall practicality.
Proposed Synthetic Strategies
Two primary retrosynthetic strategies are outlined below, leveraging key carbon-carbon bond-forming reactions central to the synthesis of enynes and diynes.
Strategy A: Cadiot-Chodkiewicz Coupling Approach
This approach hinges on the copper-catalyzed coupling of a terminal alkyne with a 1-bromoalkyne to construct the core diyne moiety. This method is a classic and reliable way to form unsymmetrical diynes.
Strategy B: Sonogashira Coupling Approach
This strategy utilizes a palladium/copper-catalyzed cross-coupling of a terminal alkyne with a vinyl halide to form the enyne system, with the diyne being constructed in a subsequent step. The Sonogashira coupling is a versatile and widely used method for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons.[5][6]
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative and qualitative metrics for the two proposed synthetic routes. These values are estimated based on typical yields and conditions for analogous reactions reported in the literature.
| Metric | Strategy A: Cadiot-Chodkiewicz Coupling | Strategy B: Sonogashira Coupling |
| Key C-C Coupling Reaction | Cadiot-Chodkiewicz Coupling | Sonogashira Coupling |
| Estimated Overall Yield | 10-15% | 12-18% |
| Longest Linear Sequence | ~ 8 steps | ~ 7 steps |
| Stereochemical Control | High (relies on chiral starting materials) | High (relies on chiral starting materials and stereospecific reactions) |
| Reagent Toxicity/Cost | Moderate (use of copper salts, potential for toxic bromoalkynes) | Moderate (use of palladium catalyst and copper co-catalyst) |
| Key Advantages | Direct formation of the diyne core. | Milder reaction conditions for the key coupling step. |
| Potential Challenges | Homocoupling of the bromoalkyne can be a significant side reaction. | Potential for catalyst poisoning and side reactions with multifunctional substrates. |
Experimental Protocols
Detailed experimental protocols for the key coupling reactions in each strategy are provided below. These are model procedures based on established literature precedents for similar transformations.
Strategy A: Cadiot-Chodkiewicz Coupling (Model Protocol)
This protocol describes the coupling of a terminal alkyne fragment with a 1-bromoalkyne fragment.
1. Preparation of the 1-Bromoalkyne:
-
To a solution of the terminal alkyne (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (1.1 eq) and silver nitrate (0.1 eq).
-
Stir the mixture in the dark for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-bromoalkyne.
2. Cadiot-Chodkiewicz Coupling Reaction:
-
To a solution of the terminal alkyne fragment (1.2 eq) in methanol under an inert atmosphere, add copper(I) chloride (0.1 eq) and a 30% aqueous solution of ethylamine.
-
To this solution, add a solution of the 1-bromoalkyne fragment (1.0 eq) in methanol dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategy B: Sonogashira Coupling (Model Protocol)
This protocol describes the coupling of a terminal alkyne with a vinyl iodide.
1. Sonogashira Coupling Reaction:
-
To a solution of the vinyl iodide fragment (1.0 eq) and the terminal alkyne fragment (1.5 eq) in a 2:1 mixture of THF and triethylamine, add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Stir the mixture at room temperature for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enyne product.
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the proposed synthetic strategies and a general experimental workflow.
Caption: Synthetic Strategy A via Cadiot-Chodkiewicz Coupling.
Caption: Synthetic Strategy B via Sonogashira Coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 6. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol, a polyacetylene compound. Due to the limited availability of specific safety data sheets for this compound, a cautious approach adhering to general best practices for chemical waste management is imperative.
Immediate Safety and Disposal Protocol
The absence of a specific Safety Data Sheet (SDS) for this compound necessitates treating it as a substance with unknown toxicity and potential hazards. The following procedural steps are designed to ensure maximum safety during its disposal.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Identification and Segregation Properly label a dedicated, sealable waste container with the full chemical name: "this compound" and its CAS Number: 211238-60-7.[1] This container should be made of a material compatible with the compound. If the compound is in a solution, the solvent must also be identified on the label.
Step 3: Consultation with Environmental Health & Safety (EHS) Contact your institution's Environmental Health & Safety (EHS) department. They are the definitive resource for guidance on chemical waste disposal and are equipped to handle substances with limited safety data. Provide them with all available information on the compound.
Step 4: Waste Collection and Storage
-
Carefully transfer the waste into the labeled container, avoiding spills and the creation of dust or aerosols.
-
Securely seal the container.
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
Step 5: Arranging for Professional Disposal Your EHS department will coordinate with a licensed hazardous waste disposal company for the final collection and disposal of the chemical. Do not attempt to dispose of this compound down the drain or in regular trash.
Chemical and Physical Properties
The following table summarizes the available data for this compound.
| Property | Value | Source |
| CAS Number | 211238-60-7 | [1] |
| Molecular Formula | C18H26O3 | [1][2][3] |
| Molecular Weight | 290.4 g/mol | [1][3] |
| Appearance | Not Available | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
This compound is a natural product that has been isolated from the leaves of Cassonia barteri.[4] It has demonstrated antibacterial, antifungal, and other biological activities.[4][5] Compounds of this type, known as polyacetylenes or falcarindiol-type polyacetylenes, are also found in common plants like carrots, celery, and parsley.[6][7][8] While naturally occurring, it is crucial to handle the purified chemical form with care in a laboratory setting. These compounds can be unstable in oxidative, photolytic, or thermal environments.[9] Due to its biological activity, including cytotoxicity, it is prudent to avoid direct contact and environmental release.[10] Always handle with the assumption that it is a hazardous substance.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C18H26O3 | CID 53438735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | C18H26O3 | CID 102004534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Falcarindiol - Wikipedia [en.wikipedia.org]
- 8. Falcarinol in carrots - reduces cancer risk [web.archive.org]
- 9. researchgate.net [researchgate.net]
- 10. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
